Precision Pharmacology in Pyroptosis: A Technical Guide to Caspase-1 Inhibitor II (Ac-YVAD-CMK)
Executive Summary As an application scientist who has spent years troubleshooting inflammasome assays, I frequently consult with research teams struggling to isolate canonical inflammasome responses from parallel cell de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As an application scientist who has spent years troubleshooting inflammasome assays, I frequently consult with research teams struggling to isolate canonical inflammasome responses from parallel cell death pathways (such as apoptosis, necroptosis, or non-canonical pyroptosis). The cornerstone of dissecting these complex signaling cascades lies in precise pharmacological intervention.
Caspase-1 Inhibitor II (Ac-YVAD-CMK) is the gold standard for validating Caspase-1-dependent mechanisms. This whitepaper provides a comprehensive, self-validating framework for deploying Ac-YVAD-CMK in your experimental pipelines, ensuring that your mechanistic claims are built on robust, reproducible data.
Mechanistic Grounding: The Inflammasome & Target Engagement
To effectively use an inhibitor, one must first understand the precise biochemical event it disrupts. The canonical inflammasome (e.g., NLRP3) is a multiprotein complex that acts as a primary sensor of the innate immune system. Upon activation by Danger-Associated Molecular Patterns (DAMPs) or Pathogen-Associated Molecular Patterns (PAMPs), NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1[1].
Within this complex, pro-caspase-1 undergoes proximity-induced autocleavage to form active Caspase-1 (comprising p20 and p10 subunits). Activated Caspase-1 subsequently cleaves pro-IL-1β, pro-IL-18, and the executioner protein Gasdermin D (GSDMD)[2]. The N-terminal fragment of GSDMD (GSDMD-N) oligomerizes in the plasma membrane to form pores, driving the lytic cell death known as pyroptosis[3].
The Pharmacology of Ac-YVAD-CMK
Ac-YVAD-CMK is a synthetic, cell-permeable tetrapeptide designed to intercept this pathway[4]. Its efficacy relies on a dual-action mechanism:
Substrate Mimicry: The "YVAD" (Tyrosine-Valine-Alanine-Aspartic acid) sequence directly mimics the natural target cleavage site of pro-IL-1β, ensuring high-affinity docking into the active site of Caspase-1[5].
Irreversible Alkylation: The chloromethyl ketone (CMK) moiety acts as a reactive "warhead." Once docked, it forms an irreversible covalent bond with the catalytic cysteine (Cys285) of Caspase-1, permanently disabling the enzyme[6].
Canonical NLRP3 Inflammasome Pathway and Ac-YVAD-CMK Inhibition.
Physicochemical Properties & Formulation
Proper handling of Ac-YVAD-CMK is critical. Because the CMK warhead is highly reactive, improper formulation will lead to hydrolysis and loss of inhibitory function.
Table 1: Physicochemical Properties of Ac-YVAD-CMK
Application Scientist Tip:Always use fresh, anhydrous DMSO for reconstitution. Moisture in standard benchtop DMSO will rapidly degrade the chloromethyl ketone group. Aliquot the stock solution immediately and avoid freeze-thaw cycles to maintain the structural integrity of the inhibitor.
Self-Validating Experimental Protocol (In Vitro Macrophage Model)
To prove that a cellular response is truly Caspase-1 dependent, your experimental design must isolate the priming phase from the activation phase. The following protocol for THP-1 cells or Bone Marrow-Derived Macrophages (BMDMs) establishes a self-validating system.
Step-by-Step Methodology
Cell Seeding & Preparation:
Seed macrophages in a 12-well or 24-well plate. If using the human monocytic THP-1 cell line, differentiate them first using PMA (Phorbol 12-myristate 13-acetate) for 48 hours, followed by a 24-hour rest period in standard media.
Signal 1: Priming (3-4 Hours):
Treat cells with 100 ng/mL Lipopolysaccharide (LPS).
Causality: Resting macrophages do not constitutively express high levels of NLRP3 or pro-IL-1β. LPS engages Toll-Like Receptor 4 (TLR4), activating the NF-κB pathway to transcribe these essential precursor proteins[3].
Pharmacological Inhibition (1 Hour Pre-incubation):
Add Ac-YVAD-CMK to the culture media at a final concentration of 20 µM to 50 µM and incubate for 1 hour.
Causality: Why pre-incubate? Because Ac-YVAD-CMK is a covalent inhibitor, it requires sufficient time to cross the lipid bilayer and irreversibly bind the active site of basal Caspase-1 before the massive autocatalytic cascade is unleashed[7]. Adding the inhibitor simultaneously with the activator will result in incomplete blockade.
Signal 2: Activation (45-60 Minutes):
Stimulate the cells with 10 µM Nigericin or 5 mM ATP.
Causality: Nigericin is a microbial toxin that acts as a potassium ionophore. The rapid efflux of intracellular K+ is the critical physiological trigger that forces NLRP3 to undergo the conformational change required for ASC speck assembly and Caspase-1 activation.
Harvest & Readout:
Collect the cell culture supernatant (for cytokine and LDH analysis) and lyse the remaining cells (for Western blotting).
Standard In Vitro Workflow for Inflammasome Inhibition Assays.
Data Interpretation & Troubleshooting
A robust claim of Caspase-1 dependency requires a multiplexed readout strategy. Relying solely on IL-1β secretion is a common pitfall, as alternative proteases can sometimes process cytokines independently of pyroptosis.
Table 2: Multiplexed Readout Strategy for Inflammasome Assays
Assay Type
Target Biomarker
Expected Result (+ Ac-YVAD-CMK)
Mechanistic Rationale
ELISA (Supernatant)
Mature IL-1β (17 kDa)
Significant reduction
Caspase-1 cleavage of pro-IL-1β is blocked.
LDH Assay (Supernatant)
Lactate Dehydrogenase
Significant reduction
Inhibition of GSDMD cleavage prevents pore formation and subsequent cell lysis.
Western Blot (Lysate)
Caspase-1 (p20 subunit)
Absence of p20 band
Autoproteolysis of pro-caspase-1 is inhibited by active site occupation.
Western Blot (Lysate)
GSDMD-N (31 kDa)
Absence of GSDMD-N band
Caspase-1 cannot process full-length GSDMD (53 kDa) into its pore-forming fragment.
Troubleshooting: The "Non-Canonical" Conundrum
If you observe that Ac-YVAD-CMK successfully blocks IL-1β secretion but cell death (measured via LDH release) remains unusually high, you may be triggering a Caspase-1-independent pathway. For instance, intracellular LPS can activate the non-canonical inflammasome via Caspase-4/5 (in humans) or Caspase-11 (in mice), which bypasses Caspase-1 to directly cleave GSDMD and induce pyroptosis[2]. In such cases, Ac-YVAD-CMK's weak affinity for Caspase-4/5 will not be sufficient to rescue the cells, thereby serving as an excellent negative control to prove non-canonical activation.
The Genesis and Mechanistic Profiling of Caspase-1 Inhibitor II (Ac-YVAD-CMK)
Executive Summary Caspase-1 Inhibitor II, chemically designated as Ac-YVAD-CMK, is a cornerstone molecule in immunology, neurobiology, and cell death research. By providing an irreversible, highly selective blockade of I...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Caspase-1 Inhibitor II, chemically designated as Ac-YVAD-CMK, is a cornerstone molecule in immunology, neurobiology, and cell death research. By providing an irreversible, highly selective blockade of Interleukin-1β Converting Enzyme (ICE/Caspase-1), this synthetic peptide derivative allows researchers to precisely decouple the inflammatory pyroptosis axis from apoptotic pathways. This technical guide explores the historical discovery, structural biology, and field-proven experimental methodologies for utilizing Ac-YVAD-CMK in advanced research.
Historical Context: The Discovery of ICE and the Rational Design of YVAD
In 1989, researchers identified an unknown cytosolic protease in monocyte lysates responsible for processing the 31 kDa inactive pro-IL-1β into its highly inflammatory 17.5 kDa mature form[1]. By 1992, Thornberry and colleagues at Merck successfully isolated and cloned this enzyme, naming it Interleukin-1β Converting Enzyme (ICE)—later designated as Caspase-1, the founding member of the mammalian caspase family[1].
A critical breakthrough during this era was the discovery of ICE's stringent substrate specificity. The enzyme required an aspartic acid residue at the P1 position. The natural cleavage site of pro-IL-1β was identified as Tyr-Val-His-Asp (YVHD)[1]. Through iterative peptide engineering, researchers determined that substituting histidine with alanine at the P2 position yielded an optimal synthetic recognition sequence: Tyr-Val-Ala-Asp (YVAD) [1].
Chemical Evolution: From Reversible to Irreversible Inhibition
The first-generation inhibitor, Ac-YVAD-CHO (Caspase-1 Inhibitor I), utilized an aldehyde (CHO) warhead. While effective, its inhibition was reversible, limiting its utility in long-term cellular assays and in vivo models. To overcome this, the aldehyde was replaced with a chloromethylketone (CMK) group, creating Ac-YVAD-CMK (Caspase-1 Inhibitor II) [2].
The CMK group acts as a potent electrophilic trap. Upon binding the active site, the catalytic Cys285 of Caspase-1 executes a nucleophilic attack on the CMK moiety. This results in the displacement of the chloride ion and the formation of a permanent, covalent thioether bond, rendering the enzyme irreversibly inactive[3].
Structural Biology and Mechanism of Action
Crystallographic studies, notably by Walker et al. in 1994, revealed that active Caspase-1 exists as a (p20/p10)₂ heterotetramer[1]. The active site is formed at the interface of the p20 and p10 subunits.
When Ac-YVAD-CMK occupies this catalytic cleft, the P1 aspartate is tightly anchored by a highly basic pocket comprising Arg179, Gln283, Arg341, and Ser347[1]. This precise structural fit explains the inhibitor's high affinity (
Ki=760 pM
) and its selectivity for inflammatory caspases (Caspase-1, -4, and -5) over apoptotic caspases like Caspase-3[2][4].
Physicochemical Profile of Caspase-1 Inhibitor II
To facilitate experimental planning, the quantitative data and physicochemical properties of Ac-YVAD-CMK are summarized below:
Property
Specification
Chemical Name
N-Acetyl-Tyr-Val-Ala-Asp-chloromethylketone
CAS Number
178603-78-6
Molecular Formula
C₂₄H₃₃ClN₄O₈
Molecular Weight
540.99 g/mol
Inhibition Type
Irreversible, Covalent, Cell-Permeable
Primary Targets
Caspase-1 (
Ki=760 pM
), Caspase-4, Caspase-5
Solubility
DMSO (up to 25 mg/mL)
Storage Stability
-20°C (Stable for up to 3 months post-reconstitution)
Caspase-1 is the terminal effector of the canonical inflammasome (e.g., NLRP3). Upon activation by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), pro-Caspase-1 undergoes autoproteolysis[3]. The active p20/p10 tetramer then cleaves pro-IL-1β and pro-IL-18. Crucially, Caspase-1 also cleaves Gasdermin D (GSDMD), releasing the GSDMD-N terminal domain, which oligomerizes to form pores in the plasma membrane, driving the lytic cell death known as pyroptosis[5]. Ac-YVAD-CMK intercepts this entire cascade by permanently disabling the Caspase-1 catalytic engine[5].
NLRP3 Inflammasome pathway and the covalent blockade of Caspase-1 by Ac-YVAD-CMK.
To accurately study Caspase-1 inhibition, experimental design must separate the "priming" phase (NF-κB-mediated transcription of pro-IL-1β and NLRP3) from the "activation" phase (inflammasome assembly and Caspase-1 cleavage).
In vitro experimental workflow for assessing Caspase-1 inhibition.
Protocol 1: In Vitro Macrophage Pyroptosis Assay
This protocol establishes a self-validating system to ensure the observed effects are strictly due to Caspase-1 catalytic inhibition, rather than off-target transcriptional suppression.
Cell Preparation : Seed THP-1 monocytes and differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
Priming (Signal 1) : Treat cells with 1 μg/mL LPS for 3 hours.
Causality: This upregulates pro-IL-1β and NLRP3 expression without activating Caspase-1.
Inhibitor Pre-treatment : Wash cells and add Ac-YVAD-CMK (typically 10–50 μM) for 1 hour[4].
Causality: The cell-permeable nature of the CMK derivative allows it to enter the cytosol and covalently bind any basal or newly forming active Caspase-1 before the massive activation signal. Adding it after priming ensures you are not accidentally inhibiting the NF-κB pathway.
Activation (Signal 2) : Introduce 5 mM ATP or 10 μM Nigericin for 1 hour.
Causality: This triggers potassium efflux, rapidly assembling the NLRP3 inflammasome.
Self-Validating Endpoint Analysis :
Primary Readout: Measure secreted mature IL-1β (17.5 kDa) in the supernatant via ELISA.
Validation Control (Pyroptosis): Quantify LDH (Lactate Dehydrogenase) release in the supernatant. A successful Ac-YVAD-CMK blockade will show near-zero LDH release, confirming the prevention of GSDMD pore formation.
Mechanistic Control: Perform a Western blot on the cell lysate for the Caspase-1 p20 subunit. Because Ac-YVAD-CMK binds the active site, it completely halts downstream enzymatic activity, though autoproteolysis of pro-Caspase-1 into p20 may still be partially visible depending on the exact timing of complex assembly.
Protocol 2: In Vivo Administration Guidelines
Ac-YVAD-CMK is widely utilized in murine models of ischemia, intracerebral hemorrhage (ICH), and neuropathic pain due to its neuroprotective properties[4].
Reconstitution : Dissolve the lyophilized powder in high-purity DMSO to create a 25 mg/mL stock. Store aliquots at -20°C (stable for 1-3 months)[2]. Avoid repeated freeze-thaw cycles.
Formulation for Injection : Because of its hydrophobicity, dilute the DMSO stock into a compatible vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) immediately prior to injection to prevent precipitation[4].
Dosing : Typical neuroprotective doses range from 1 μg (direct intracerebroventricular injection) to 12.5 μmol/kg (systemic administration)[4].
References
Title : Caspase-1 Inhibitor II - Sigma-Aldrich | Source : sigmaaldrich.com | URL : 2
Introduction: The Paradigm Shift in Programmed Cell Death
Deciphering the Inflammasome in Oncology: A Technical Guide to Caspase-1 Inhibitor II (Ac-YVAD-CMK) Applications For decades, oncology research focused almost exclusively on apoptosis as the primary mechanism of programm...
Author: BenchChem Technical Support Team. Date: March 2026
Deciphering the Inflammasome in Oncology: A Technical Guide to Caspase-1 Inhibitor II (Ac-YVAD-CMK) Applications
For decades, oncology research focused almost exclusively on apoptosis as the primary mechanism of programmed cell death. However, the discovery of pyroptosis—a highly inflammatory form of lytic cell death—has fundamentally shifted our understanding of the tumor microenvironment (TME)[1]. Unlike immunologically silent apoptosis, pyroptosis ruptures the cell membrane, releasing pro-inflammatory cytokines (IL-1β, IL-18) and damage-associated molecular patterns (DAMPs) that can either stimulate robust anti-tumor immunity or paradoxically drive chronic, tumor-promoting inflammation[1].
At the core of canonical pyroptosis is Caspase-1 (formerly known as Interleukin-1β Converting Enzyme, or ICE). To dissect the precise role of this pathway in cancer progression and therapy response, researchers rely on highly specific molecular tools. Caspase-1 Inhibitor II (Ac-YVAD-CMK) has emerged as the gold-standard reagent for isolating Caspase-1 activity in complex biological systems[2].
Mechanistic Profiling: How Ac-YVAD-CMK Works
As a Senior Application Scientist, I emphasize that understanding the biochemical mechanism of your inhibitor is critical for experimental design. Ac-YVAD-CMK is a synthetic, cell-permeable tetrapeptide (Acetyl-Tyrosine-Valine-Alanine-Aspartate) conjugated to a chloromethylketone (CMK) reactive group[3].
The causality of its design is elegant:
Target Recognition: The "YVAD" peptide sequence perfectly mimics the natural substrate cleavage site of Caspase-1 (found on the pro-IL-1β protein). This ensures high selectivity for Caspase-1, with secondary affinity for the closely related inflammatory caspases, Caspase-4 and Caspase-5[4].
Irreversible Inactivation: Once the YVAD sequence guides the molecule into the enzyme's active pocket, the CMK group acts as a suicide substrate. It covalently alkylates the catalytic cysteine (Cys285) of Caspase-1[3]. This irreversibility is a crucial experimental advantage; it ensures that transient washing steps during complex co-culture assays do not restore protease activity.
By permanently locking Caspase-1, Ac-YVAD-CMK halts the downstream cleavage of Gasdermin D (GSDMD) into its pore-forming N-terminal domain (GSDMD-N), thereby preventing membrane rupture and cytokine release[2].
Mechanism of Ac-YVAD-CMK inhibiting Caspase-1-mediated pyroptosis and cytokine release.
Quantitative Data & Physicochemical Properties
To ensure reproducibility and prevent compound degradation, adherence to strict handling parameters is required. Below is the synthesized quantitative profile for Ac-YVAD-CMK.
Aliquot immediately to avoid freeze-thaw cycles which degrade the CMK group.
Experimental Protocols: A Self-Validating System
A robust protocol must be self-validating. When evaluating whether a novel anti-cancer compound induces pyroptosis, you must prove that cell death is specifically Caspase-1 dependent. The following workflow outlines a controlled in vitro assay using Ac-YVAD-CMK.
Protocol: In Vitro Validation of Canonical Pyroptosis in Tumor-Associated Macrophages (TAMs)
Note: This protocol utilizes a two-signal model (Priming and Activation) to isolate the exact step of Caspase-1 enzymatic activity.
Step 1: Cell Seeding & Equilibration
Seed macrophages (e.g., THP-1 derived or BMDMs) in a 96-well plate at
1×105
cells/well. Allow 24 hours for adherence.
Step 2: The Priming Phase (Signal 1)
Treat cells with 100 ng/mL Lipopolysaccharide (LPS) for 3-4 hours.
Causality: Basal cells do not express sufficient levels of pro-IL-1β or NLRP3. LPS stimulates TLR4, activating NF-κB to drive the transcription of these necessary precursors.
Step 3: The Inhibition Window
Wash the cells gently, then add Ac-YVAD-CMK (typically 20-40 μM)[2] in fresh media for 1 hour.
Causality: Introducing the inhibitor after priming ensures you are not accidentally suppressing NF-κB transcription. Because Ac-YVAD-CMK is irreversible, a 1-hour pre-incubation is sufficient to permanently alkylate the basal and newly synthesized Caspase-1 pool before the activation signal arrives.
Self-Validating Controls:
Vehicle Control: 0.1% DMSO (rules out solvent-induced membrane toxicity).
Global Control: 20 μM Z-VAD-FMK (Pan-caspase inhibitor) to differentiate specific Caspase-1 pyroptosis from generalized apoptosis.
Step 4: The Activation Phase (Signal 2)
Introduce the pyroptosis trigger (e.g., 5 mM ATP or 10 μM Nigericin) for 1 hour.
Causality: These agents induce rapid potassium (
K+
) efflux, causing the structural oligomerization of the NLRP3 inflammasome, which subsequently attempts to auto-cleave the (now inhibited) Caspase-1.
Step 5: Multiplexed Readout
Supernatant Analysis: Measure Lactate Dehydrogenase (LDH) release. If Ac-YVAD-CMK successfully blocked Caspase-1, GSDMD cannot form pores, and LDH release will remain at baseline.
Lysate Analysis: Perform Western Blotting for Caspase-1 (p20 subunit) and GSDMD-N. Ac-YVAD-CMK treatment should abrogate the appearance of these cleaved bands[6].
Standardized workflow for in vitro Caspase-1 inhibition and pyroptosis quantification.
Strategic Applications in Oncology Research
The application of Ac-YVAD-CMK extends far beyond basic biochemistry; it is a critical tool for translational oncology.
1. Dissecting the Dual Role of Pyroptosis in the TME
Caspase-1 expression is highly context-dependent in cancer. In breast cancer, high Caspase-1 expression is often tumor-suppressive, preventing cells from evading the immune system[6]. Conversely, in certain gastrointestinal cancers, chronic Caspase-1 activation leads to a continuous trickle of IL-1β, which promotes angiogenesis, recruits Myeloid-Derived Suppressor Cells (MDSCs), and drives metastasis. By utilizing Ac-YVAD-CMK in 3D tumor spheroids or murine models, researchers can pharmacologically silence this axis to observe whether tumor growth accelerates or collapses, thereby defining the therapeutic window for inflammasome targeting.
2. Validating Novel Chemotherapeutics
Modern drug discovery is heavily focused on identifying compounds that can bypass apoptosis-resistance in solid tumors by triggering pyroptosis instead[1]. When screening natural products or novel small molecules, researchers must prove the mechanism of action. If a novel drug kills cancer cells, but that cell death is entirely rescued by the co-administration of Ac-YVAD-CMK, it provides definitive proof that the drug operates via the canonical Caspase-1/pyroptosis pathway[6].
Application Note: In Vitro Protocols for Caspase-1 Inhibition using Ac-YVAD-CMK
Introduction & Mechanistic Overview In the landscape of immunology and drug development, dissecting the precise mechanisms of inflammasome activation and pyroptotic cell death is critical. Ac-YVAD-CMK (Acetyl-tyrosyl-val...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
In the landscape of immunology and drug development, dissecting the precise mechanisms of inflammasome activation and pyroptotic cell death is critical. Ac-YVAD-CMK (Acetyl-tyrosyl-valyl-alanyl-aspartyl-chloromethylketone) serves as the gold-standard, cell-permeable, irreversible inhibitor of Caspase-1 (Interleukin-1β Converting Enzyme, ICE) for in vitro applications (1).
Mechanistic Causality: The tetrapeptide sequence (YVAD) acts as a highly specific recognition motif that mimics the natural substrate of Caspase-1. Once nestled in the active site, the chloromethylketone (CMK) moiety—a reactive electrophile—forms a covalent bond with the catalytic cysteine residue of the enzyme. This irreversible blockade prevents the cleavage of downstream targets, specifically halting the maturation of pro-IL-1β/pro-IL-18 and the cleavage of Gasdermin D (GSDMD), thereby aborting the execution phase of pyroptosis (2).
Mechanism of Ac-YVAD-CMK blocking Caspase-1-mediated pyroptosis and cytokine release.
To build a self-validating experimental system, the integrity of the inhibitor must be preserved. The CMK group is highly susceptible to hydrolysis and degradation if exposed to moisture.
Table 1: Physicochemical Properties & Storage
Parameter
Specification
Chemical Formula
C24H33ClN4O8
Molecular Weight
540.99 g/mol
Solubility
DMSO (≥ 50 mg/mL)
Recommended Stock
10 mM or 20 mM
Storage (Solid)
-20°C (up to 1 year, sealed and desiccated)
Storage (Solution)
-80°C (up to 6 months); avoid freeze-thaw cycles
Step-by-Step Reconstitution
Equilibration: Allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial introduces ambient moisture via condensation, which rapidly hydrolyzes the reactive CMK electrophile, rendering the inhibitor inert.
Dissolution: Add cell-culture grade, anhydrous DMSO to achieve a 10 mM stock (e.g., 5.41 mg of peptide in 1 mL DMSO). Vortex gently until the solution is completely clear.
Aliquot & Store: Divide the stock into single-use aliquots (e.g., 20 µL) in low-bind microcentrifuge tubes and immediately transfer to -80°C.
In Vitro Experimental Workflow
The standard model for evaluating inflammasome inhibition utilizes macrophages (e.g., human THP-1, murine RAW264.7, or BMDMs). The protocol requires a precise chronological sequence: Priming
→
Inhibition
→
Activation.
Standard in vitro workflow for evaluating Ac-YVAD-CMK efficacy in inflammasome models.
Cell Preparation: Seed THP-1 cells at
1×105
cells/well in a 96-well plate. Differentiate into macrophage-like cells using 50 ng/mL PMA for 48 hours, followed by a 24-hour rest in fresh RPMI medium.
Signal 1 (Priming): Add 1 µg/mL LPS and incubate for 3-4 hours. Causality: LPS binds TLR4, activating NF-κB to upregulate the transcription of NLRP3 and pro-IL-1β.
Inhibitor Pre-incubation:
Aspirate the media and wash the cells once with PBS.
Add fresh, reduced-serum media (e.g., 1% FBS). Causality: The CMK group is a reactive electrophile. High concentrations of serum proteins (like BSA in 10% FBS) act as off-target sinks, covalently scavenging the inhibitor and drastically reducing its effective concentration at the cellular level.
Add Ac-YVAD-CMK at the optimized working concentration (see Table 2).
Critical Control: Include a Vehicle Control well with an equivalent volume of DMSO (matching the highest inhibitor concentration, typically <0.5% v/v) to rule out solvent-induced cytotoxicity.
Incubate for 30 to 60 minutes at 37°C (2). Causality: Pre-incubation ensures the inhibitor is intracellularly available to bind Caspase-1 immediately upon complex assembly, preventing initial bursts of pyroptosis.
Signal 2 (Activation): Add an inflammasome activator directly to the wells (e.g., 10 µM Nigericin for 1 hour, or 5 mM ATP for 45 minutes). Do not remove the inhibitor during this step.
Harvest: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant for downstream assays.
Quantitative Data & Optimization Guidelines
The optimal concentration of Ac-YVAD-CMK varies based on the cell type, the strength of the pyroptotic stimulus, and the specific inflammasome being activated.
Table 2: Working Concentrations and Expected Readouts
A robust experimental design requires orthogonal validation. You must prove that Ac-YVAD-CMK inhibited both the physical execution of cell death and the biochemical maturation of cytokines.
Protocol A: LDH Release Assay (Validation of Pyroptosis Blockade)
Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular space is a direct proxy for GSDMD-pore formation and subsequent membrane rupture (3).
Transfer 50 µL of the collected cell-free supernatant to a new 96-well flat-bottom plate.
Add 50 µL of LDH reaction mix (tetrazolium salt/diaphorase).
Incubate at room temperature for 30 minutes in the dark.
Add 50 µL of Stop Solution and measure absorbance at 490 nm.
Self-Validation Check: Ac-YVAD-CMK should dose-dependently reduce LDH release compared to the Vehicle + Activator control, confirming the inhibition of structural pyroptosis.
Protocol B: IL-1β ELISA & Western Blot (Validation of Biochemical Blockade)
Because Ac-YVAD-CMK specifically blocks Caspase-1, pro-IL-1β cannot be cleaved into its mature, secreted 17 kDa form.
ELISA: Dilute the supernatant (typically 1:5 to 1:20) and perform a standard sandwich ELISA for IL-1β.
Western Blot (Causality Check): Lyse the remaining cells in RIPA buffer and perform a Western Blot for IL-1β. Why is this necessary? To definitively prove that Ac-YVAD-CMK specifically inhibited enzymatic cleavage and not gene transcription, the intracellular levels of 31 kDa pro-IL-1β must remain high (equal to the positive control), while the 17 kDa mature IL-1β in the supernatant must be absent.
Application Notes and Protocols for the Use of Ac-YVAD-CMK in a Murine Sepsis Model
Introduction: Targeting the Inflammasome in Sepsis Sepsis is a life-threatening condition characterized by a dysregulated host immune response to infection, often leading to organ dysfunction and failure.[1][2] A central...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Targeting the Inflammasome in Sepsis
Sepsis is a life-threatening condition characterized by a dysregulated host immune response to infection, often leading to organ dysfunction and failure.[1][2] A central player in the hyperinflammatory state of early sepsis is the inflammasome, a cytosolic multiprotein complex that acts as a key sensor of the innate immune system.[1][3] Upon recognizing pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), inflammasomes, such as the well-characterized NLRP3 inflammasome, assemble and activate pro-caspase-1.[2][4]
Active caspase-1 is a critical inflammatory protease with two major functions that drive the pathophysiology of sepsis.[5] First, it cleaves the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, highly pro-inflammatory cytokines.[5][6] Second, it cleaves Gasdermin D (GSDMD), which forms pores in the cell membrane, leading to the release of IL-1β and IL-18 and inducing a lytic, pro-inflammatory form of cell death known as pyroptosis.[7] This cascade of events amplifies the systemic inflammatory response, contributing to tissue damage and organ failure.[4][8] Given its pivotal role, caspase-1 has emerged as a promising therapeutic target for mitigating the devastating effects of sepsis.[6][8]
This guide provides a comprehensive overview and detailed protocols for utilizing Ac-YVAD-CMK, a selective caspase-1 inhibitor, in a clinically relevant mouse model of polymicrobial sepsis.
Ac-YVAD-CMK: A Selective Tool for Caspase-1 Inhibition
Ac-YVAD-CMK (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxo-propyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1.[9][10] Its peptide sequence is designed to mimic the caspase-1 cleavage site, allowing it to bind specifically to the enzyme's active site. The chloromethylketone (CMK) moiety then forms a covalent bond, permanently inactivating the enzyme.[10] By selectively targeting caspase-1, Ac-YVAD-CMK effectively blocks the maturation of IL-1β and IL-18 and inhibits GSDMD-mediated pyroptosis, thereby reducing the downstream inflammatory cascade.[7][9][11] Studies have demonstrated its neuroprotective, anti-inflammatory, and renoprotective effects in various disease models, including sepsis.[7][12][13]
Modeling Sepsis in Mice: The Cecal Ligation and Puncture (CLP) Model
While several models exist to study sepsis, such as the injection of lipopolysaccharide (LPS) to induce endotoxemia, the Cecal Ligation and Puncture (CLP) model is considered the gold standard for preclinical sepsis research.[15][16] CLP mimics the clinical course of human peritonitis-induced sepsis by inducing a polymicrobial infection.[16][17] The procedure involves a laparotomy, ligation of the cecum to create a closed loop, and puncture of the ligated cecum to allow a continuous leakage of fecal contents into the peritoneal cavity.[17][18] This combination of ischemic tissue and polymicrobial infection provides a clinically relevant model that recapitulates many features of human sepsis, including the initial hyperinflammatory phase followed by an immunosuppressive phase.[15][17]
The severity of sepsis induced by CLP can be modulated by altering key parameters, such as the length of the ligated cecum, the size of the needle used for puncture, and the number of punctures.[16][17] This allows researchers to create models of varying severity, from mid-grade to high-grade sepsis, to suit specific experimental questions.[19][20]
Signaling Pathway and Experimental Overview
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow for testing Ac-YVAD-CMK in the CLP mouse model.
Caption: Caspase-1 activation pathway in sepsis and inhibition by Ac-YVAD-CMK.
Caption: Experimental workflow for evaluating Ac-YVAD-CMK in the CLP sepsis model.
Detailed Protocols
Ethical Considerations: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) or equivalent ethics board. It is critical to establish and adhere to humane endpoints to minimize animal suffering.[21][22]
Protocol 1: Preparation of Ac-YVAD-CMK Solution
Causality: Ac-YVAD-CMK is typically soluble in dimethyl sulfoxide (DMSO). However, high concentrations of DMSO can be toxic in vivo. The final working solution should be prepared in a sterile, biocompatible carrier like saline or PBS, ensuring the final DMSO concentration is minimal and well-tolerated by the animals.
Reconstitution: Reconstitute the lyophilized Ac-YVAD-CMK powder in sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[6] Aliquot and store at -80°C for long-term stability.[9] Avoid repeated freeze-thaw cycles.
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Dilute the stock solution in sterile, pre-warmed (37°C) 0.9% saline to the final desired concentration.
Example Concentration: Based on a published study, a working solution of 0.2 mg/mL was used.[7][23] This concentration, administered as part of the fluid resuscitation, proved effective in a CLP model.[7]
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in sterile 0.9% saline. This is crucial to ensure that any observed effects are due to the inhibitor and not the solvent.
Protocol 2: Cecal Ligation and Puncture (CLP) Procedure
Causality: This surgical procedure is designed to induce polymicrobial peritonitis. The ligation creates an ischemic and necrotic section of the cecum, while the puncture allows for a sustained release of bacteria into the peritoneum, closely mimicking a ruptured appendix or bowel perforation in humans.[17][18]
Animal Preparation: Use male C57BL/6 mice (8-12 weeks old) as they are a commonly used strain.[7][24] Anesthetize the mouse using an appropriate anesthetic regimen (e.g., inhaled isoflurane or injectable ketamine/xylazine).[17] Confirm proper anesthetic depth by lack of pedal reflex. Apply veterinary ointment to the eyes to prevent drying.
Surgical Site Preparation: Shave the abdomen and disinfect the area with alternating scrubs of povidone-iodine and 70% ethanol.[25]
Laparotomy: Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.[18]
Cecum Exteriorization: Gently locate and exteriorize the cecum. Be careful to avoid damaging the mesenteric vessels.[18]
Ligation: Ligate the cecum with a silk suture (e.g., 4-0) at a desired distance from the cecal tip. The amount of cecum ligated determines the severity of sepsis; ligating a larger portion results in higher mortality.[17][18] For a mid-grade sepsis model, ligate approximately 1 cm of the cecum.[7] Crucially, ensure the ligation is performed below the ileocecal valve to prevent bowel obstruction. [18]
Puncture: Puncture the ligated cecum through-and-through one or two times with a needle. The needle gauge also determines severity (e.g., a 20-gauge needle for a more severe model, a 22-27 gauge for less severe).[7][18] A small amount of fecal material may be gently expressed to ensure patency of the punctures.[17]
Closure: Carefully return the cecum to the peritoneal cavity. Close the abdominal wall (peritoneum and muscle) with sutures and the skin with wound clips or sutures.[17]
Sham Control: For sham-operated control animals, perform the laparotomy and cecum exteriorization but do not perform the ligation or puncture.[18] The cecum is returned to the abdomen, and the incision is closed as described above.
Protocol 3: Post-Operative Care and Ac-YVAD-CMK Administration
Causality: Fluid resuscitation is a cornerstone of clinical sepsis management and is critical in animal models to prevent early death from hypovolemic shock, thereby allowing for the study of the inflammatory cascade.[17][26] Administering Ac-YVAD-CMK with the resuscitation fluid ensures rapid systemic delivery at the onset of the septic insult.
Fluid Resuscitation: Immediately after surgery, administer 1 mL of pre-warmed (37°C) sterile 0.9% saline subcutaneously.[17]
Drug Administration: A highly effective method is to incorporate Ac-YVAD-CMK directly into the resuscitation fluid.
Treatment Group: Administer the resuscitation fluid containing Ac-YVAD-CMK (e.g., 0.2 mg/mL in saline, at a volume of 5 mL per 100g body weight, administered subcutaneously).[7][23]
CLP Control Group: Administer the same volume of resuscitation fluid containing the vehicle (saline with the equivalent concentration of DMSO).
Sham Group: Administer the same volume of resuscitation fluid with vehicle.
Analgesia: Administer a long-acting analgesic such as Buprenorphine SR prior to or immediately after surgery to manage pain, in accordance with institutional guidelines.[25]
Recovery and Monitoring: Place the mice in a clean cage on a warming pad to maintain body temperature during recovery from anesthesia. Provide easy access to food and water. Monitor animals closely according to a pre-approved scoring system.
Assessing Therapeutic Efficacy
The effectiveness of Ac-YVAD-CMK treatment should be assessed using a combination of clinical observations and quantitative biological endpoints.
Survival and Clinical Monitoring
Survival Studies: Monitor mice at least twice daily for a period of 7-10 days. Record survival data and present it as a Kaplan-Meier survival curve.
Humane Endpoint Scoring: Use a validated scoring system to assess the clinical status of the animals and to determine humane endpoints for euthanasia.[21] This refinement avoids using death as a primary endpoint and reduces animal suffering.[22][27]
Parameter
Score 0
Score 1
Score 2
Score 3
Score 4
Activity/Response
Normal, active
Slightly suppressed, moves when stimulated
Moderately suppressed, moves slowly
No spontaneous walking, minimal response
Unresponsive, moribund
Eyes
Fully open
Squinting
Half-closed
Closed
Crusting, discharge
Piloerection
Sleek coat
Mild
Moderate
Severe
Severe, matted
Temperature
Normal (>36°C)
Mild hypothermia (34-36°C)
Moderate hypothermia (32-34°C)
Severe hypothermia (<32°C)
-
A cumulative score of 5 or higher, or a temperature below 32°C, often serves as a humane endpoint.[21] This table is an example; researchers should use a system validated by their institution.
Biochemical and Molecular Analysis
Samples (blood, peritoneal lavage fluid, organs) should be collected at a pre-determined time point (e.g., 24 hours post-CLP) from a separate cohort of animals designated for endpoint analysis.[19]
Cytokine Analysis:
Collect blood via cardiac puncture into EDTA or serum separator tubes.
Isolate plasma or serum and measure levels of key cytokines using ELISA or multiplex bead array.
Expected Outcome: Ac-YVAD-CMK treatment is expected to significantly reduce the systemic levels of mature IL-1β and IL-18.[7][11] Reductions in downstream cytokines like IL-6 and TNF-α may also be observed.[7][28]
Organ Damage Markers:
Measure markers of kidney injury (serum creatinine and Blood Urea Nitrogen - BUN) and liver injury (ALT, AST) in the serum/plasma.
Expected Outcome: Effective treatment should ameliorate organ damage, reflected by lower levels of these markers compared to the vehicle-treated CLP group.[7][23]
Histopathology:
Harvest organs (kidney, liver, lung, spleen), fix in 10% neutral buffered formalin, and process for hematoxylin and eosin (H&E) staining.
Expected Outcome: Pathological examination should reveal reduced tissue damage, inflammatory cell infiltration, and edema in the organs of Ac-YVAD-CMK-treated mice.[7]
Western Blot Analysis:
Prepare protein lysates from tissues (e.g., kidney, spleen) to assess the activation of the inflammasome pathway.
Probe for the cleaved (active) form of caspase-1 (p20 subunit) and mature IL-1β.
Expected Outcome: Ac-YVAD-CMK should reduce the presence of the active p20 fragment of caspase-1 and mature IL-1β in tissue lysates.[7][29]
Troubleshooting and Considerations
Model Variability: The CLP model is operator-dependent.[25] Consistency in surgical technique (ligation site, needle gauge, etc.) is paramount for reproducibility. Run pilot studies to standardize the procedure to achieve a desired and consistent mortality rate (e.g., 25-50%) in the control group.[25]
Timing of Treatment: In these protocols, Ac-YVAD-CMK is given prophylactically/at the time of insult. To model a more clinical scenario, delayed administration protocols could be developed, although this may require dose optimization.
LPS Model as an Alternative: For studies focused purely on the inflammatory response to a gram-negative bacterial component, the LPS injection model is a simpler, though less clinically analogous, alternative.[15][30] However, the CLP model is superior for studying polymicrobial sepsis and the interplay between infection and host response.[16]
Conclusion
The selective caspase-1 inhibitor Ac-YVAD-CMK is a valuable tool for investigating the role of the inflammasome in the pathophysiology of sepsis. By using the clinically relevant CLP mouse model, researchers can effectively study the therapeutic potential of blocking this critical inflammatory node. The protocols and guidelines presented here provide a robust framework for conducting these experiments with scientific rigor and high standards of animal welfare, ultimately contributing to the development of novel therapeutic strategies for this deadly syndrome.
References
Revisiting caspases in sepsis. (2014). Cellular & Molecular Immunology. Available at: [Link]
Inflammasomes and Signaling Pathways: Key Mechanisms in the Pathophysiology of Sepsis. (2025). International Journal of Molecular Sciences. Available at: [Link]
Inflammasome-Dependent Coagulation Activation in Sepsis. (2021). Frontiers in Immunology. Available at: [Link]
Caspase-1 Regulates Escherichia coli Sepsis and Splenic B Cell Apoptosis Independently of Interleukin-1β and Interleukin-18. (2007). The American Journal of Pathology. Available at: [Link]
Cecal Ligation and Puncture in Mouse Model. (2021). Journal of Visualized Experiments. Available at: [Link]
The double sides of NLRP3 inflammasome activation in sepsis. (2023). Biochemical Society Transactions. Available at: [Link]
Inhibition of caspase-1 activation in gram-negative sepsis and experimental endotoxemia. (2011). The Journal of Infectious Diseases. Available at: [Link]
Current Protocols in Immunology: Cecal Ligation and Puncture. (2012). Current Protocols in Immunology. Available at: [Link]
Cecal Ligation Puncture Procedure. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Inflammasomes: Pandora's box for sepsis. (2018). Journal of Inflammation Research. Available at: [Link]
Detection of In Vivo Inflammasome Activation for Predicting Sepsis Mortality. (2021). Frontiers in Immunology. Available at: [Link]
Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis. (2021). BioMed Research International. Available at: [Link]
Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice. (2013). Journal of Visualized Experiments. Available at: [Link]
Current Murine Models of Sepsis. (2016). Surgical Infections. Available at: [Link]
Microvesicular Caspase-1 Mediates Lymphocyte Apoptosis in Sepsis. (2014). PLOS ONE. Available at: [Link]
SOP 7.32 - Humane Endpoints in Mice with Cecal Ligation and Puncture-Induced Sepsis. (2024). Queen's University. Available at: [Link]
Common variables that influence sepsis mortality in mice. (2023). Journal of Inflammation Research. Available at: [Link]
Validation of Monitoring Septic Thymus Involution in Mice Using Ultrasound. (2023). University of Kentucky. Available at: [Link]
Precision Profiling of Disease Progression in Murine Models of Sepsis and Septic Shock. (2025). Shock. Available at: [Link]
Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP). (2018). Bio-protocol. Available at: [Link]
MINIMUM QUALITY THRESHOLD IN PRE-CLINICAL SEPSIS STUDIES (MQTiPSS) FOR STUDY DESIGN AND HUMANE MODELING ENDPOINTS. (2019). Shock. Available at: [Link]
Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses. (2000). British Journal of Pharmacology. Available at: [Link]
Research Article Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis. (2021). Semantic Scholar. Available at: [Link]
Ac-YVAD-CMK Decreases Blood-Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model. (2010). Translational Stroke Research. Available at: [Link]
A Novel Scoring System for Humane Endpoints in Mice with Cecal Ligation and Puncture-Induced Sepsis. (2021). Journal of the American Association for Laboratory Animal Science. Available at: [Link]
Contactless body temperature assessment for signalling humane endpoints in a mouse model of sepsis. (2025). Animal Welfare. Available at: [Link]
Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model. (2009). Sci-Hub. Available at: [Link]
Exploring LPS-induced sepsis in rats and mice as a model to study potential protective effects of the nociceptin/Or. (n.d.). University of Leicester. Available at: [Link]
Long-term survivors of murine sepsis are predisposed to enhanced LPS-induced lung injury and proinflammatory immune reprogramming. (2020). American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]
Refining humane endpoints in mouse models of disease by systematic review and machine learning-based endpoint definition. (2019). PLOS Biology. Available at: [Link]
Murine Models of Sepsis and Trauma: Can We Bridge the Gap?. (2017). ILAR Journal. Available at: [Link]
Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis. (2025). ResearchGate. Available at: [Link]
Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats. (2019). Neuroscience Letters. Available at: [Link]
Dimethyl Fumarate Protects against Lipopolysaccharide- (LPS-) Induced Sepsis through Inhibition of NF-κB Pathway in Mice. (2021). Mediators of Inflammation. Available at: [Link]
Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases. (2021). Journal of Inflammation Research. Available at: [Link]
Hope for vascular cognitive impairment: Ac-YVAD-cmk as a novel treatment against white matter rarefaction. (2024). PLOS ONE. Available at: [Link]
Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses. (2000). British Journal of Pharmacology. Available at: [Link]
IL–1β and IL–18: inflammatory markers or mediators of hypertension?. (2013). British Journal of Pharmacology. Available at: [Link]
Application Notes: Ac-YVAD-CMK in Acute Gastric Injury Models
A Senior Application Scientist's Guide for Researchers This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ac-YVAD-CMK, a selective...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ac-YVAD-CMK, a selective caspase-1 inhibitor, in preclinical models of acute gastric injury (AGI). It moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that experimental designs are both robust and mechanistically informative.
Introduction: Deconstructing Acute Gastric Injury
Acute gastric injury is a prevalent condition characterized by rapid-onset damage to the gastric mucosa, often triggered by agents like ethanol, nonsteroidal anti-inflammatory drugs (NSAIDs), or severe stress.[1] The integrity of the gastric mucosa is maintained by a delicate balance between aggressive factors (e.g., acid, pepsin) and sophisticated defense mechanisms.[2] When this balance is disrupted, it initiates a cascade of cellular events, including oxidative stress, epithelial cell death, and a potent inflammatory response that exacerbates tissue damage.[3][4]
Emerging evidence has pinpointed a specific form of pro-inflammatory programmed cell death, known as pyroptosis , as a critical driver of the pathology in AGI.[5][6] This process is orchestrated by the inflammasome, a multi-protein complex that activates caspase-1 .[7][8] Ac-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a potent, irreversible peptide inhibitor of caspase-1.[9][10] Its high specificity makes it an invaluable pharmacological tool to dissect the precise contribution of the caspase-1/pyroptosis axis to gastric injury and to evaluate the therapeutic potential of targeting this pathway.
Part 1: The Scientific Rationale—Targeting the Inflammasome Pathway
The Central Role of Caspase-1 in Gastric Inflammation and Pyroptosis
In the context of AGI, noxious stimuli such as ethanol or stress lead to the generation of reactive oxygen species (ROS) and other damage-associated molecular patterns (DAMPs).[11] These signals are sensed by intracellular pattern recognition receptors, most notably NLRP3 (NOD-like receptor family, pyrin domain containing 3), which then oligomerizes and recruits an adaptor protein, ASC (apoptosis-associated speck-like protein containing a CARD). This assembly forms the NLRP3 inflammasome, a platform for the recruitment and auto-activation of pro-caspase-1 into its catalytically active form, caspase-1.[7][8]
Active caspase-1 has two primary, potent pro-inflammatory functions:
Cytokine Maturation: It cleaves the inactive precursors pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms.[12] IL-1β and IL-18 are powerful cytokines that recruit immune cells (like neutrophils) and amplify the inflammatory cascade.[8][13]
Induction of Pyroptosis: It cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the cell membrane, forming large pores.[8] This disrupts the cell's osmotic balance, leading to swelling, lysis (pyroptosis), and the forceful release of mature cytokines and other intracellular contents, further propagating inflammation.[14][15]
Mechanism of Ac-YVAD-CMK Inhibition
Ac-YVAD-CMK is a synthetic tetrapeptide designed to mimic the caspase-1 cleavage site in pro-IL-1β.[9] The chloromethylketone (CMK) group forms an irreversible covalent bond with the cysteine residue in the active site of caspase-1, thereby permanently inactivating the enzyme.[16] By inhibiting caspase-1, Ac-YVAD-CMK effectively blocks both the maturation of IL-1β/IL-18 and the execution of GSDMD-mediated pyroptosis, providing a targeted method to silence this specific inflammatory pathway.[11][13]
Caption: Caspase-1 signaling pathway in AGI and its inhibition by Ac-YVAD-CMK.
Part 2: In Vivo Experimental Protocols and Workflow
The following protocols are designed for rodent models and should be adapted based on institutional animal care and use committee (IACUC) guidelines.
Ac-YVAD-CMK Preparation and Dosing
Proper preparation and administration are critical for efficacy.
Parameter
Recommendation
Rationale & Notes
Solubility
Soluble in DMSO. For in vivo use, prepare a concentrated stock in DMSO and dilute with a sterile vehicle like saline or PBS.
DMSO concentration in the final injection volume should be minimized (typically <5-10%) to avoid vehicle-induced toxicity.[10]
Vehicle Control
An equivalent concentration of DMSO in saline/PBS should be administered to the vehicle control group.
This is essential to differentiate the effects of the inhibitor from any effects of the solvent.
Route
Intraperitoneal (i.p.) injection is common and effective.[13]
Allows for systemic distribution of the inhibitor prior to the gastric insult.
Dosage
1-10 mg/kg (mice) or 12.5 µmol/kg (rats) have been reported to be effective.[13][17]
A dose-response study is recommended to determine the optimal dose for your specific model and animal strain.
Timing
Administer 30-60 minutes before inducing gastric injury.[13]
This allows sufficient time for the inhibitor to be absorbed and reach effective concentrations at the target tissue.
Protocol: Ethanol-Induced Acute Gastric Injury
This model mimics damage from acute alcohol consumption and is characterized by significant oxidative stress and hemorrhagic necrosis.[3][4]
Materials:
Male C57BL/6 or BALB/c mice (20-25g)
Ac-YVAD-CMK solution and vehicle
Absolute Ethanol (for dilution in sterile water)
Oral gavage needles
Procedure:
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 22±2°C, free access to food and water).
Fasting: Fast mice for 18-24 hours before the experiment, with free access to water. This ensures the stomach is empty for uniform injury induction.[3]
Grouping: Randomly assign mice to experimental groups (n=6-8 per group):
Normal Control (NC): Receives vehicle (i.p.) and saline (gavage).
Injury Control (IC): Receives vehicle (i.p.) and ethanol (gavage).
Ac-YVAD-CMK Treatment: Receives Ac-YVAD-CMK (i.p.) and ethanol (gavage).
(Optional) Positive Control: Receives a known gastroprotective agent (e.g., Omeprazole, 20 mg/kg, gavage) 1 hour before ethanol.[3]
Pretreatment: Administer Ac-YVAD-CMK or vehicle via i.p. injection.
Injury Induction: 60 minutes after pretreatment, administer 80%-100% ethanol orally (e.g., 0.2 mL/20g mouse or 5-10 mL/kg) via gavage.[3][18]
Euthanasia & Tissue Harvest: 60 minutes after ethanol administration, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[4][19]
Sample Collection: Immediately collect blood via cardiac puncture for serum analysis. Excise the stomach, open it along the greater curvature, and gently rinse with cold PBS.
Protocol: NSAID-Induced Acute Gastric Injury
This model reflects the clinical pathology of NSAID gastropathy, primarily driven by the inhibition of protective prostaglandins.[20][21]
Materials:
Male Wistar or Sprague-Dawley rats (180-220g)
Ac-YVAD-CMK solution and vehicle
Indomethacin (suspended in a vehicle like 1% carboxymethyl cellulose)
Oral gavage needles
Procedure:
Acclimatization & Fasting: As described in Protocol 2.2.
Grouping: Similar to Protocol 2.2, with Indomethacin as the injury agent.
Pretreatment: Administer Ac-YVAD-CMK or vehicle via i.p. injection.
Injury Induction: 30-60 minutes after pretreatment, administer Indomethacin orally at an ulcerogenic dose (e.g., 18-30 mg/kg).[22][23]
Euthanasia & Tissue Harvest: 4-6 hours after Indomethacin administration, euthanize the animals and collect samples as described previously.
Caption: General experimental workflow for testing Ac-YVAD-CMK in AGI models.
Part 3: Endpoint Analysis and Data Quantification
A multi-faceted approach combining macroscopic, microscopic, and molecular analyses is required for a comprehensive evaluation.[24][25]
Macroscopic Gastric Lesion Assessment
Immediately after rinsing, pin the stomach flat on a board for evaluation.
Ulcer Index (UI): Quantify the extent of hemorrhagic lesions. A common method involves measuring the length (mm) of each lesion. The sum of the lengths for each stomach is the Ulcer Index.[22] Image analysis software like ImageJ can provide a more objective and reproducible measurement of the total lesion area.[26]
Microscopic Histopathological Analysis
This is crucial for assessing the depth and nature of the mucosal damage.[2]
Fixation: Fix a section of the gastric tissue in 10% neutral-buffered formalin.
Processing: Embed in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).[2][23]
Evaluation: A blinded pathologist should score the sections based on the severity of edema, epithelial cell loss, glandular damage, hemorrhage, and inflammatory cell infiltration (especially neutrophils) in the mucosa and submucosa.[2]
Biochemical and Molecular Assays
These assays, performed on serum or gastric tissue homogenates, provide quantitative data on the underlying mechanisms.
Assay Type
Target
Method
Interpretation
Inflammation
IL-1β, IL-18, TNF-α, IL-6
ELISA
Measures levels of key pro-inflammatory cytokines. Ac-YVAD-CMK should significantly reduce IL-1β and IL-18.[13][27]
Neutrophil Infiltration
Myeloperoxidase (MPO)
Colorimetric Assay
MPO is an enzyme abundant in neutrophils. Its activity is a proxy for neutrophil infiltration into the gastric tissue.[22]
Oxidative Stress
Malondialdehyde (MDA)
Colorimetric Assay
MDA is a byproduct of lipid peroxidation and a marker of oxidative damage, particularly relevant in the ethanol model.[22]
- Ensure proper training on oral gavage.- Use a consistent and susceptible animal strain (e.g., Wistar rats for NSAID models).[22]- Strictly enforce the 18-24 hour fasting period.
No significant protective effect observed with Ac-YVAD-CMK.
- Insufficient dose.- Improper timing of administration.- Degradation of the inhibitor.
- Perform a dose-response study.- Ensure pretreatment occurs 30-60 minutes before injury induction.- Prepare fresh inhibitor solution for each experiment; store stock solution at -80°C as recommended.[16]
Unexpected animal mortality.
- Dose of injury agent (ethanol/NSAID) is too high.- Systemic toxicity or ulcer perforation.
- Titrate the dose of the injury-inducing agent to achieve consistent lesions without high mortality.- Carefully examine the stomach for any signs of perforation during dissection.[22]
Conclusion
Ac-YVAD-CMK is a powerful and specific tool for investigating the role of caspase-1 in the pathophysiology of acute gastric injury. By effectively blocking the maturation of key inflammatory cytokines and preventing pyroptotic cell death, its application in well-designed preclinical models can provide profound insights into the inflammatory mechanisms driving gastric damage. The protocols and analytical methods outlined in this guide offer a robust framework for researchers to validate the caspase-1 pathway as a potential therapeutic target for preventing and treating acute gastric mucosal diseases.
References
Tsai, P. I., et al. (2016). The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities. Scientific Reports, 6, 24323. [Link]
Llovera, G., et al. (1999). Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines. Journal of Cerebral Blood Flow & Metabolism, 19(10), 1165-1174. [Link]
Carvalho, N. S., et al. (2019). Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation. Animals, 9(4), 1-13. [Link]
Ji, X., et al. (2023). Pyroptosis in gastric mucosal injury-related diseases (Review). International Journal of Molecular Medicine, 52(4), 1-15. [Link]
Ji, X., et al. (2023). Pyroptosis in gastric mucosal injury-related diseases (Review). ResearchGate. [Link]
Guan, L., et al. (2021). Lycopene Aggravates Acute Gastric Injury Induced by Ethanol. Frontiers in Nutrition, 8, 760447. [Link]
Carvalho, N. S., et al. (2019). Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation. PubMed. [Link]
Wang, C., et al. (2021). Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis. BioMed Research International, 2021, 6689897. [Link]
Wang, C., et al. (2021). Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis. PMC. [Link]
Ji, X., et al. (2023). Pyroptosis in gastric mucosal injury-related diseases (Review). Spandidos Publications. [Link]
Valavi, E., et al. (2019). Gastroprotective Effects of Betanin Against Ethanol-induced Gastric Ulcer in Rats. Journal of Evidence-Based Integrative Medicine, 24. [Link]
Kaji, K., et al. (2014). Protective role of adiponectin against ethanol-induced gastric injury in mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 306(9), G816-G825. [Link]
Ologundudu, A., et al. (1990). A New in Vitro Model for Ethanol-Induced Gastric Mucosal Damage. Methods and Findings in Experimental and Clinical Pharmacology, 12(7), 445-450. [Link]
Pang, L., et al. (2019). Inflammasome-Associated Gastric Tumorigenesis Is Independent of the NLRP3 Pattern Recognition Receptor. Cancers, 11(12), 1957. [Link]
Karki, R., & Kanneganti, T. D. (2019). Inflammasomes in the gastrointestinal tract: infection, cancer and gut microbiota homeostasis. Nature Reviews Gastroenterology & Hepatology, 16(10), 585-602. [Link]
da Silva, L. M., et al. (2014). Ethanol-Induced Gastric Injury: Microscopic Analysis of the Protective Effect of Frutalin. Applied Biochemistry and Biotechnology, 172(8), 3989-3998. [Link]
ResearchGate. (n.d.). The cold-restraint stress-induced acute gastric injury model in mice. Retrieved from [Link]
ResearchGate. (n.d.). Histological assessment of acute gastric mucosal injury induced by indomethacin in mice. Retrieved from [Link]
Pang, L., et al. (2019). Inflammasome-Associated Gastric Tumorigenesis Is Independent of the NLRP3 Pattern Recognition Receptor. Frontiers in Immunology, 10, 2929. [Link]
Abderrazak, A., et al. (2020). Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases. Journal of Inflammation Research, 13, 523-535. [Link]
Kim, Y. J., et al. (2022). Improved Image Analysis for Measuring Gastric Ulcer Index in Animal Models and Clinical Diagnostic Data. Applied Sciences, 12(10), 5003. [Link]
Adebayo, O. A., et al. (2020). Acute and sub-chronic toxicity assessment and evaluation of the gastro-protective activity of polyherbal formulation “Mystomate4®” against gastric ulcer in experimental laboratory animal. BMC Complementary Medicine and Therapies, 20(1), 1-13. [Link]
Tan, Y., Chen, Q., & Li, X. (2022). Pyroptosis-induced inflammation and tissue damage. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1868(7), 166425. [Link]
InvivoGen. (n.d.). Ac-YVAD-cmk. Retrieved from [Link]
Al-Saeed, M. S., et al. (2024). Anti-Inflammatory, Antihyperalgesic, and Gastric Safety Profiling of Ocimene: Attenuation of Nonsteroidal Anti-Inflammatory Drug-Induced Gastric Ulcers by Modulating Toll-like Receptor 4 and Pyroptosis Pathways. ACS Pharmacology & Translational Science. [Link]
Mathiak, G., et al. (2000). Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses. British Journal of Pharmacology, 131(3), 383-386. [Link]
Broz, P., & Dixit, V. M. (2011). Regulating Caspase-1 During Infection: Roles of NLRs, AIM2, and ASC. PLoS Pathogens, 7(12), e1002386. [Link]
Tanaka, A., & Hase, S. (2009). Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility. World Journal of Gastroenterology, 15(18), 2161-2170. [Link]
Wang, Y., et al. (2024). From Inflammasomes to Pyroptosis: Molecular Mechanisms in Chronic Intestinal Diseases — Opportunity or Challenge?. Expert Opinion on Therapeutic Targets. [Link]
Mathiak, G., et al. (2000). Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses. British Journal of Pharmacology. [Link]
Lanza, F. L. (1989). NSAID-induced gastric injury: its pathogenesis and management. Digestive Diseases, 7(4), 204-214. [Link]
Wallace, J. L. (2001). NSAID-induced gastric damage in rats: a paradigm shift?. Canadian Journal of Gastroenterology, 15(8), 491-492. [Link]
As a Senior Application Scientist, I have designed this application note to provide researchers and drug development professionals with a robust, self-validating framework for interrogating the canonical pyroptosis pathw...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this application note to provide researchers and drug development professionals with a robust, self-validating framework for interrogating the canonical pyroptosis pathway.
Pyroptosis is a highly inflammatory form of programmed cell death driven by the cleavage of Gasdermin D (GSDMD). In the canonical pathway, this cleavage is executed by Caspase-1. To accurately dissect this pathway—and differentiate it from apoptosis, necroptosis, or non-canonical pyroptosis—precise pharmacological intervention is required. Caspase-1 Inhibitor II (Ac-YVAD-CMK) is the gold standard for this application.
Ac-YVAD-CMK (Acetyl-tyrosyl-valyl-alanyl-aspartyl-chloromethylketone) is a cell-permeable, highly selective, and irreversible inhibitor of Caspase-1 (
Ki=760 pM
) .
The Causality of the Chemical Design:
The Recognition Motif (YVAD): Mimics the natural substrate cleavage site of pro-IL-1β, ensuring high binding affinity to the Caspase-1 active pocket.
The Reactive Warhead (CMK): The chloromethylketone group acts as a suicide inhibitor. Once inside the active site, it forms a permanent, covalent thioether bond with the catalytic cysteine (Cys285) of Caspase-1. This irreversibility effectively halts the downstream cleavage of GSDMD and the maturation of IL-1β/IL-18 1, [[2]]().
Canonical pyroptosis signaling pathway and Ac-YVAD-CMK intervention point.
Principles of the Self-Validating Assay System
A common pitfall in cell death assays is relying on a single phenotypic endpoint (e.g., cell viability). To ensure scientific integrity, this protocol utilizes a multiplexed, self-validating design3.
By measuring both the catalytic driver (Caspase-1 activity) and the terminal execution step (Lactate Dehydrogenase [LDH] release via GSDMD pores) from the same sample, we establish strict causality. If Ac-YVAD-CMK successfully abolishes Caspase-1 activity but LDH release persists, the system immediately flags the presence of an alternative cell death mechanism (e.g., Caspase-4/5 non-canonical pyroptosis) [[4]]().
Table 1: Expected Multiplex Assay Outcomes in THP-1 Macrophages
Experimental Group
LDH Release (%)
Caspase-1 Activity
Secreted IL-1β
Mechanistic Interpretation
Untreated Control
< 5%
Basal
< 10 pg/mL
Healthy baseline; no inflammasome activity.
LPS Primed Only
< 10%
Basal
< 50 pg/mL
Transcriptional upregulation (Signal 1) achieved; no pore formation.
LPS + Nigericin (Vehicle)
> 80%
High
> 1000 pg/mL
Full canonical inflammasome activation and pyroptotic execution.
LPS + Ac-YVAD-CMK + Nig.
< 15%
Blocked
< 100 pg/mL
Successful covalent inhibition of Caspase-1; pyroptosis prevented.
Step-by-Step Experimental Protocol
Step-by-step experimental workflow for the multiplexed pyroptosis assay.
Phase 1: Cell Preparation & Priming (Signal 1)
Differentiation: Seed human THP-1 monocytes at
1×105
cells/well in a 96-well plate. Treat with 20 nM PMA for 72 hours to induce macrophage differentiation. Wash with PBS and rest in fresh RPMI media for 24 hours.
Causality: Resting the cells prevents PMA-induced background noise and stabilizes the baseline cellular state.
Priming: Add 1 µg/mL LPS (E. coli O111:B4) and incubate for 3-4 hours.
Causality: TLR4 engagement activates NF-κB, upregulating the transcription of NLRP3 and pro-IL-1β, which are not constitutively expressed at sufficient levels for a robust assay.
Phase 2: Pharmacological Inhibition
Inhibitor Preparation: Reconstitute Ac-YVAD-CMK in anhydrous DMSO to a 10 mM stock. Aliquot and store at -80°C to prevent hydrolysis of the reactive CMK group .
Pre-treatment: Dilute the stock to a final concentration of 20 µM in culture media. Add to designated wells and incubate for 1 hour at 37°C prior to activation.
Causality: Because Ac-YVAD-CMK is a covalent inhibitor, it exhibits time-dependent kinetics. A 1-hour pre-incubation is mandatory to allow the CMK moiety to fully alkylate the catalytic Cys285 of basal pro-caspase-1 before the massive enzymatic burst occurs.
Phase 3: Inflammasome Activation (Signal 2)
Triggering: Add Nigericin (10 µM final concentration) to the wells for 45 minutes.
Causality: Nigericin acts as a potassium ionophore. The rapid efflux of intracellular
K+
is the critical physiological trigger for NLRP3 oligomerization, ASC speck formation, and pro-caspase-1 auto-cleavage.
Phase 4: Multiplexed Readout
Supernatant Partitioning: Centrifuge the plate at 250 x g for 5 minutes to pellet detached pyroptotic bodies. Carefully transfer 50 µL of supernatant to a new plate.
LDH Assay: Assess the 50 µL supernatant using an LDH Cytotoxicity Assay. This quantifies the loss of membrane integrity caused by GSDMD pores.
Caspase-1 Assay: Add a Caspase-1 specific luminescent reagent (e.g., containing Z-WEHD-aminoluciferin) directly to the remaining cells/media in the original plate to quantify enzymatic activity [[3]]().
(Optional)Target Engagement Validation: For advanced validation, lysates can be subjected to a Biotin-YVAD-CMK pull-down assay combined with streptavidin beads to isolate and confirm active Caspase-1 binding via Western blot 5.
References
PubMed Central (PMC): Targeting pyroptosis in inflammatory bowel disease: A potentially effective therapeutic approach. Retrieved from:[Link]
PubMed Central (PMC): Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis. Retrieved from:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Ac-YVAD-CMK (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-Chloromethylketone) is a highly selective, irreversible inhibitor of Caspase-1 (Interleukin-1β Converting Enzyme, ICE). In preclinical drug development, it is a critical pharmacological tool used to interrogate the role of inflammasomes, pyroptosis, and pro-inflammatory cytokine maturation in disease pathology.
Causality of Inhibition: The tetrapeptide sequence (YVAD) mimics the natural substrate cleavage site of Caspase-1, ensuring high target affinity. Upon binding, the chloromethyl ketone (CMK) reactive group forms a covalent, irreversible thioether bond with the catalytic cysteine (Cys285) in the active site of Caspase-1. This effectively halts the cleavage of Gasdermin D (GSDMD) and prevents the formation of membrane pores, thereby shutting down pyroptosis and the subsequent release of mature IL-1β and IL-181[1].
Fig 1: Mechanism of Ac-YVAD-CMK inhibiting Caspase-1-mediated pyroptosis and cytokine maturation.
Pharmacokinetics & Formulation Dynamics
Ac-YVAD-CMK is a highly lipophilic peptide sequence. Attempting to dissolve it directly in aqueous buffers will result in immediate precipitation, rendering the drug inactive and potentially causing fatal microembolisms in vivo. A co-solvent system is required to thermodynamically stabilize the peptide before introducing the aqueous phase 2[2].
Formulation Protocol (Self-Validating System)
This protocol yields a clear working solution suitable for in vivo injection. Do not deviate from the order of addition.
Stock Preparation: Dissolve Ac-YVAD-CMK in 100% anhydrous DMSO to a concentration of 20 mg/mL.
Validation Check: The solution must be completely transparent. If particulate matter remains, sonicate for 1 minute.
Co-solvent Addition: To the required volume of DMSO stock (10% of final volume), add PEG300 (40% of final volume). Vortex vigorously for 30 seconds.
Surfactant Addition: Add Tween 80 (5% of final volume). Sonicate in a water bath at room temperature for 2-3 minutes to ensure micelle formation.
Aqueous Phase: Slowly add sterile Saline or PBS (45% of final volume) dropwise while continuously vortexing.
Validation Check: If the solution turns milky or opaque at this stage, stop immediately. Warm the vial to 37°C until clear before continuing the dropwise addition.
Note: Peptide chloromethyl ketones are susceptible to hydrolysis. Prepare working solutions immediately prior to administration.
Route-Specific In Vivo Protocols
Systemic Administration: Spinal Cord Injury (SCI) Model
Rationale: In traumatic SCI, secondary damage is driven by rapid-onset apoptosis and neuroinflammation. Intraperitoneal (i.p.) administration allows for rapid systemic absorption to blunt this acute phase3[3].
Subject: Adult male Wistar rats (~275 g).
Induction: Perform laminectomy and induce trauma via a weight-drop technique (e.g., 40 g/cm force).
Causality: The extremely narrow therapeutic window for primary apoptosis necessitates immediate intervention. Caspase-1 activation occurs almost immediately following mechanical shearing of the tissue; delaying administration diminishes neuroprotective efficacy[4].
Maintenance: Repeat the 1 mg/kg dose at 24 hours post-injury.
Outcomes: Expect a significant reduction in TUNEL-positive apoptotic cells at 24h and improved motor grading (Tarlov system) at 5 days[5].
Fig 2: Experimental workflow for Ac-YVAD-CMK administration in a rat spinal cord injury model.
Intravenous Administration: Endotoxemia (Sepsis) Model
Rationale: Sepsis induces a massive, systemic cytokine storm. Intravenous (i.v.) administration ensures 100% bioavailability and immediate distribution to counteract LPS-induced inflammasome hyperactivation 6[6].
Subject: Anesthetized rats with implanted femoral venous lines.
Administration: Pre-treat with Ac-YVAD-CMK at 12.5 μmol/kg (~6.75 mg/kg) i.v. 30 minutes prior to endotoxin exposure[6].
Induction: Administer a lethal bolus of Lipopolysaccharide (LPS, e.g., 65 mg/kg i.v.)[7].
Outcomes: This dose has been shown to significantly attenuate mortality (reducing it from 83% to 33%) independent of circulating TNF-α levels, isolating the specific survival benefit of Caspase-1 blockade[6].
Central Administration: Cerebral Ischemia Model
Rationale: While Ac-YVAD-CMK can cross the blood-brain barrier (BBB) to some extent, direct intracerebroventricular (i.c.v.) injection maximizes local concentration in the cerebral cortex, minimizing systemic off-target effects during stroke modeling 8[8].
Administration: Inject 300 ng/rat (dissolved in 3 μL of 0.6% DMSO in saline) directly into the lateral ventricle 10 minutes post-occlusion[8].
Outcomes: Yields long-lasting neuroprotection, significantly reducing infarct volume and cortical TNF-α levels at both 24 hours and 6 days post-ischemia[8].
Quantitative Data Summary
The following table synthesizes the optimal dosing parameters and key biological readouts across validated rat models.
Disease Model / Indication
Admin Route
Optimal Dose
Timing of Administration
Key Biological Outcomes
Spinal Cord Injury (SCI)
i.p.
1.0 mg/kg
1 min post-injury
↓ Apoptosis (TUNEL), ↑ Motor function recovery
Endotoxemia (Sepsis)
i.v.
12.5 μmol/kg
30 min pre-LPS bolus
↓ Mortality (83% to 33%), ↓ Leukopenia
Cerebral Ischemia (pMCAo)
i.c.v.
300 ng / rat
10 min post-occlusion
↓ Infarct volume, ↓ Cortical TNF-α levels
Autoimmune (EAMG)
i.p.
100 μg / rat
Every 2nd day
↓ Clinical severity scores, ↓ Lymphocyte IL-1β
References
TargetMol Product Data:Ac-YVAD-CMK | IL Receptor | Caspase | Pyroptosis.
Karaoğlan A, et al. (2008):Neuroprotective effects of Ac.YVAD.cmk on experimental spinal cord injury in rats. Surgical Neurology.
El-Assal O, et al.:Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses. NIH / PubMed Central.
Berti R, et al.:Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia... NIH / PubMed Central.
Application Note: Quantifying IL-1β and IL-18 via ELISA Following Caspase-1 Inhibition (Ac-YVAD-CMK)
Executive Summary & Mechanistic Rationale The NLRP3 inflammasome is a multiprotein complex central to innate immunity, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of this p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The NLRP3 inflammasome is a multiprotein complex central to innate immunity, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of this pathway is a primary driver in various auto-inflammatory and neurodegenerative diseases. To interrogate this pathway, researchers frequently employ Caspase-1 Inhibitor II (Ac-YVAD-CMK) , a highly selective, irreversible inhibitor of Interleukin-1β Converting Enzyme (ICE).
Ac-YVAD-CMK exerts its effects by covalently binding to the catalytic site of Caspase-1, thereby suppressing the enzymatic cleavage of pro-IL-1β and pro-IL-18 into their mature, secretable forms 1[1]. Because this inhibitor directly blocks the execution phase of pyroptosis and cytokine maturation, coupling Ac-YVAD-CMK treatment with highly sensitive Enzyme-Linked Immunosorbent Assays (ELISA) provides a robust framework for quantifying inflammasome activity and evaluating novel anti-inflammatory therapeutics 2[2].
Mechanism of NLRP3 inflammasome activation and targeted inhibition by Ac-YVAD-CMK.
Designing a Self-Validating Assay System
A common pitfall in inflammasome research is misinterpreting a lack of cytokine secretion. If IL-1β is absent in the supernatant, it could mean the inhibitor worked, the cells died prematurely due to toxicity, or the initial transcription priming failed. To ensure scientific integrity , this protocol is designed as a self-validating system utilizing the classic two-signal model 3[4]:
Signal 1 (Priming): Lipopolysaccharide (LPS) activates TLR4, driving NF-κB-mediated transcription of pro-IL-1β. Expert Insight: While pro-IL-18 is often constitutively expressed in macrophages, pro-IL-1β strictly requires this priming step 5[5].
Signal 2 (Activation): Extracellular ATP activates the P2X7 receptor, causing potassium efflux and subsequent Caspase-1 activation 6[6].
Validation Controls Required:
Intracellular Pro-IL-1β Measurement (Lysate): Proves that LPS priming was successful and confirms that Ac-YVAD-CMK specifically blocked cleavage, not transcription.
LDH Release Assay (Supernatant): ATP induces GSDMD-mediated pyroptosis (cell death). Ac-YVAD-CMK should block this. If LDH is high despite the inhibitor, the inhibitor concentration is likely cytotoxic.
Ac-YVAD-CMK Stock: Dissolve in anhydrous DMSO to a concentration of 10 mM. Causality: Moisture-contaminated DMSO rapidly degrades the compound and reduces solubility[1].
ATP Solution: Prepare a 100 mM stock in PBS immediately before use . Causality: ATP rapidly hydrolyzes in aqueous solutions. Using aged ATP stocks is the leading cause of failed P2X7 receptor activation and false-negative IL-1β secretion[6].
B. Step-by-Step Methodology
Cell Seeding: Seed human THP-1 derived macrophages or murine Bone Marrow-Derived Macrophages (BMDMs) at
1×106
cells/well in a 12-well plate. Allow cells to adhere and rest overnight.
Priming (Signal 1): Replace media with fresh complete media containing 1 μg/mL LPS. Incubate for 3 to 4 hours at 37°C. Note: Do not exceed 4 hours, as prolonged exposure can trigger non-canonical, auto-secretion pathways.
Inhibitor Pre-Incubation: Add Ac-YVAD-CMK to the culture media to achieve a final concentration of 20 μM. Include a Vehicle Control well (DMSO only, matched volume). Incubate for 1 hour at 37°C. Causality: As an irreversible chloromethylketone (CMK) inhibitor, Ac-YVAD-CMK requires sufficient time to covalently bind the active site cysteine of Caspase-1 before the massive enzymatic activation triggered by ATP.
Activation (Signal 2): Add freshly prepared ATP to a final concentration of 5 mM. Incubate for exactly 45 minutes at 37°C.
Sample Collection:
Supernatant: Collect the culture media and centrifuge at 1,000 × g for 5 minutes at 4°C to pellet detached cells and debris. Transfer the cleared supernatant to fresh tubes. Proceed to ELISA or snap-freeze at -80°C.
Lysate: Wash the remaining adherent cells once with cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors for intracellular Pro-IL-1β quantification.
Experimental workflow for inflammasome activation, Caspase-1 inhibition, and ELISA.
ELISA Execution & Data Interpretation
Sandwich ELISA Workflow
Coating: Coat high-binding 96-well microplates with capture antibodies specific to mature IL-1β or IL-18 overnight at 4°C.
Blocking: Wash plates 3x with Wash Buffer (PBS + 0.05% Tween-20). Block with 1% BSA in PBS for 1 hour at Room Temperature (RT).
Sample Addition: Add 100 μL of undiluted cleared supernatant (or standard curve dilutions) per well. Incubate for 2 hours at RT.
Detection: Wash 3x. Add biotinylated detection antibody for 1 hour at RT.
Signal Amplification: Wash 3x. Add Streptavidin-HRP for 30 minutes at RT in the dark.
Development: Wash 5x. Add TMB Substrate until a visible blue gradient forms in the standard wells (typically 15-20 minutes). Stop the reaction with 1M
H2SO4
(turns yellow).
To validate the assay, cross-reference your quantitative data against the expected physiological responses outlined in the table below.
Experimental Condition
Secreted IL-1β (Supernatant)
Secreted IL-18 (Supernatant)
Intracellular Pro-IL-1β (Lysate)
LDH Release (Cell Death Indicator)
Unstimulated (Control)
Undetectable
Undetectable
Low
Background
LPS Priming Only
Undetectable
Undetectable
High (Priming Success)
Background
LPS + ATP (Positive Control)
High
High
Low (Cleaved & Secreted)
High (Pyroptosis Occurred)
LPS + Ac-YVAD-CMK + ATP
Low (Inhibition Success)
Low (Inhibition Success)
High (Cleavage Blocked)
Low (Pyroptosis Blocked)
Data Interpretation Note: If the LPS + Ac-YVAD-CMK + ATP condition yields low secreted IL-1β but also shows low intracellular Pro-IL-1β, the inhibitor likely caused off-target cytotoxicity or interfered with NF-κB transcription, invalidating the specific Caspase-1 inhibition claim.
Application Note: Modulating Microglial Pyroptosis and Inflammation using the Caspase-1 Inhibitor Ac-YVAD-CMK Introduction & Mechanistic Overview Microglia are the primary innate immune sentinels of the central nervous s...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Modulating Microglial Pyroptosis and Inflammation using the Caspase-1 Inhibitor Ac-YVAD-CMK
Introduction & Mechanistic Overview
Microglia are the primary innate immune sentinels of the central nervous system (CNS). Upon activation by damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs), microglia undergo a pro-inflammatory polarization shift. This shift triggers the assembly of the NLRP3 inflammasome, a multiprotein complex that recruits and auto-activates pro-caspase-1 into its catalytically active form (caspase-1 p20)[1]. Active caspase-1 acts as a central executioner in neuroinflammation by cleaving pro-IL-1β and pro-IL-18 into their mature, secreted forms, while simultaneously cleaving Gasdermin D (GSDMD) to induce pyroptosis—a highly inflammatory, lytic form of cell death[1][2].
Ac-YVAD-CMK (Acetyl-tyrosyl-valyl-alanyl-aspartyl-chloromethyl ketone) is a highly selective, irreversible, peptide-based inhibitor of caspase-1[3]. By covalently modifying the catalytic cysteine residue of the enzyme, Ac-YVAD-CMK effectively uncouples upstream NLRP3 inflammasome assembly from downstream cytokine release and pyroptosis[1][4]. Because it halts the cascade at the caspase-1 level without affecting upstream NLRP3 expression, it is an indispensable tool for dissecting microglial inflammatory pathways[1].
Mechanism of Ac-YVAD-CMK inhibiting Caspase-1-mediated pyroptosis and inflammation.
Experimental Design & Causality
When designing microglial assays with Ac-YVAD-CMK, researchers must establish a self-validating system to ensure observed phenotypes are strictly due to caspase-1 inhibition rather than off-target effects or basal cytotoxicity.
Causality of Pre-treatment: Ac-YVAD-CMK must be administered prior to the secondary inflammasome trigger (e.g., ATP or thrombin)[5][6]. Because it is an irreversible inhibitor, pre-incubation allows the chloromethyl ketone (CMK) group to covalently bind the active site of any newly forming caspase-1, preventing the rapid enzymatic cascade that leads to GSDMD cleavage.
Self-Validating Controls:
Negative Control: Vehicle (DMSO) matched to the highest concentration used for the inhibitor to rule out solvent toxicity.
Positive Control: A pan-caspase inhibitor (e.g., Z-VAD-FMK) to differentiate caspase-1 specific effects from general apoptotic pathways[7].
Orthogonal Readouts: Successful inhibition must be validated through multiple endpoints. Since Ac-YVAD-CMK does not inhibit upstream NLRP3 expression[1], Western blots should show unchanged NLRP3 levels, but a near-complete absence of cleaved caspase-1 (p20) and GSDMD-N. Simultaneously, functional assays (ELISA for secreted IL-1β and LDH release for membrane rupture) confirm the phenotypic rescue[6].
Quantitative Data Summary
The following table synthesizes typical experimental parameters and expected outcomes when using Ac-YVAD-CMK in microglial cultures (e.g., primary microglia or BV2 cell lines) based on established literature[7].
Parameter
Recommended Value
Mechanistic Rationale
Expected Outcome
Working Concentration
20 μM – 80 μM
Balances effective target saturation with minimal off-target toxicity. 40 μM is the standard optimal dose[7][8].
Dose-dependent reduction in mature IL-1β secretion.
Pre-incubation Time
30 – 60 minutes
Allows sufficient time for cell penetration and covalent binding to caspase-1 before the inflammatory stimulus.
Prevents initial burst of GSDMD cleavage upon ATP/thrombin addition.
Stimulus (Signal 1)
LPS (100 ng/mL, 3-4h)
Primes the microglia by upregulating NF-κB-mediated transcription of NLRP3 and pro-IL-1β[6].
High intracellular pool of pro-IL-1β and NLRP3.
Stimulus (Signal 2)
ATP (5 mM, 30 min) or Thrombin (24h)
Triggers rapid inflammasome assembly and caspase-1 activation[6][8].
Rapid LDH release and IL-1β secretion in vehicle controls.
Inhibition Efficacy
>70% reduction
Irreversible binding highly specific to ICE (caspase-1)[3].
Significant drop in extracellular IL-1β and LDH; intact cell morphology.
Step-by-Step Methodology
In vitro experimental workflow for evaluating Ac-YVAD-CMK in microglia.
Protocol 1: In Vitro Microglia Activation and Ac-YVAD-CMK Treatment
Objective: To induce NLRP3 inflammasome activation in microglia and evaluate the inhibitory effect of Ac-YVAD-CMK.
Cell Preparation: Seed primary microglia or BV2 cells in a 6-well plate at a density of
1×106
cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow adherence.
Priming (Signal 1): Replace media with serum-free DMEM containing 100 ng/mL LPS. Incubate for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
Inhibitor Preparation: Reconstitute Ac-YVAD-CMK in high-purity DMSO to create a 10 mM stock. Aliquot and store at -80°C (stable for up to 6 months)[7].
Pre-treatment: Dilute the stock in serum-free media to achieve a final concentration of 40 μM. Add to the designated wells and incubate for 1 hour. Crucial Step: Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Activation (Signal 2): Add 5 mM ATP for 30-45 minutes (or Thrombin for 24 hours depending on the model) to trigger inflammasome assembly[6][8].
Harvesting: Carefully collect the cell culture supernatant and centrifuge at 1,000 x g for 5 minutes at 4°C to remove cell debris. Transfer the cleared supernatant to fresh tubes on ice for ELISA and LDH assays. Wash the adherent cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors for Western blot analysis.
Protocol 2: Validation of Pyroptosis and Inflammation
Objective: To quantify the functional rescue provided by Ac-YVAD-CMK.
LDH Release Assay (Pyroptosis Readout):
Transfer 50 μL of the cleared supernatant into a 96-well plate.
Incubate at room temperature for 30 minutes in the dark.
Measure absorbance at 490 nm. Interpretation: Ac-YVAD-CMK should significantly reduce LDH release compared to the LPS+ATP treated positive control, indicating prevention of GSDMD-mediated membrane pore formation.
IL-1β ELISA (Inflammation Readout):
Use a highly specific IL-1β ELISA kit. Note that some kits may cross-react with pro-IL-1β; ensure the kit specifically detects the mature 17 kDa form if possible, or rely on Western blot for strict differentiation[6][9].
Follow standard ELISA protocols using the cleared supernatant.
Western Blotting (Mechanistic Validation):
Run cell lysates on a 12% SDS-PAGE gel.
Probe for NLRP3, Caspase-1 (detecting both the 45 kDa pro-form and 20 kDa cleaved form), and GSDMD.
Expected Result: Ac-YVAD-CMK treated cells will show high levels of NLRP3 and pro-caspase-1 (equivalent to the activated control), but a near-complete absence of the caspase-1 p20 band and GSDMD-N terminal fragment[1][8].
Troubleshooting & Expert Tips
Incomplete Inhibition: If high levels of IL-1β are still detected, verify the integrity of the Ac-YVAD-CMK stock. The chloromethyl ketone group is moisture-sensitive and can degrade rapidly in aqueous solutions. Always store sealed at -80°C, avoid repeated freeze-thaw cycles, and prepare working dilutions immediately before use[7].
Cell Toxicity: Ac-YVAD-CMK is generally well-tolerated, but concentrations exceeding 100 μM may exhibit off-target effects or solvent toxicity. Always run a "Vehicle + Inhibitor" control without LPS/ATP to establish baseline viability.
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting the incomplete inhibition of Interleukin-1 beta (IL-1β) producti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting the incomplete inhibition of Interleukin-1 beta (IL-1β) production when using the Caspase-1 inhibitor Ac-YVAD-CMK.
Below, you will find a root-cause analysis, mechanistic insights, and self-validating protocols to resolve this specific experimental bottleneck.
Diagnostic Workflow
When Ac-YVAD-CMK fails to suppress IL-1β levels in your assay, the root cause typically falls into one of three categories: assay detection artifacts, alternative enzymatic cleavage, or inhibitor kinetics.
Diagnostic flowchart for identifying the root cause of Ac-YVAD-CMK failure.
Root Cause Analysis & FAQs
Q1: I pre-treated my macrophages with Ac-YVAD-CMK, but my ELISA still shows high levels of IL-1β in the supernatant. Why?A: This is the most common artifact in inflammasome research. Most commercial IL-1β ELISA kits exhibit significant cross-reactivity between the biologically inactive 31 kDa pro-IL-1β and the active 17 kDa mature IL-1β. Ac-YVAD-CMK is a peptide-based chloromethylketone that covalently binds and inhibits Caspase-1. However, it does not always prevent pyroptosis (inflammatory cell death). If Gasdermin D (GSDMD) is cleaved by alternative mechanisms, or if secondary necrosis occurs, the cell membrane ruptures and releases uncleaved pro-IL-1β into the supernatant[1]. Your ELISA will detect this as a "failure" of the inhibitor, even if Caspase-1 was successfully blocked. Causality Rule: Never rely solely on ELISA to validate Caspase-1 inhibition; always confirm the presence of the 17 kDa fragment via Western Blot.
Q2: My Western Blot confirms that the 17 kDa mature IL-1β is still forming despite Ac-YVAD-CMK treatment. Is the inhibitor defective?A: Not necessarily. Pro-IL-1β can be processed by alternative, Caspase-1-independent proteases.
In Macrophages/Dendritic Cells: Caspase-8 can directly cleave pro-IL-1β at the exact same aspartic acid residue as Caspase-1. This non-canonical cleavage frequently occurs during fungal infections (e.g., Dectin-1 signaling), TLR3/4 stimulation, or when the RIPK3 pathway is engaged[2][3]. Ac-YVAD-CMK does not inhibit Caspase-8.
In Neutrophils: Neutrophil-derived serine proteases, specifically Neutrophil Elastase (NE) and Proteinase 3 (PR3), potently cleave pro-IL-1β into highly active fragments[4][5]. If your cell model contains a mixed population or relies on neutrophils, Ac-YVAD-CMK will be entirely ineffective at stopping IL-1β maturation.
Q3: Could the inhibitor be degrading during my assay?A: Yes. While Ac-YVAD-CMK is an irreversible inhibitor, the active Caspase-1 heterotetramer has a highly unstable quaternary structure with a short half-life (approximately 9 minutes at 37°C in some lysates)[6]. During robust inflammasome activation (e.g., ATP or Nigericin treatment), new Caspase-1 is continuously generated. If the initial concentration of Ac-YVAD-CMK is too low (< 50 µM) or if it is added hours before the activation signal without replenishment, the newly formed Caspase-1 will outpace the available inhibitor.
Mechanistic Pathway of IL-1β Cleavage
Canonical vs. non-canonical IL-1β cleavage pathways and Ac-YVAD-CMK specificity.
Quantitative Data Summary: Alternative IL-1β Proteases
To design a highly controlled experiment, you must account for the specific proteases active in your cell line. Use the table below to select the appropriate counter-inhibitors to validate your pathway.
Target Protease
Primary Cellular Context
Specific Inhibitor
Cleavage Product
Caspase-1
Macrophages, Dendritic Cells
Ac-YVAD-CMK (50 µM), VX-765
17 kDa IL-1β
Caspase-8
TLR-primed Macrophages, Fungal models
Z-IETD-FMK (20-50 µM)
17 kDa IL-1β
Neutrophil Elastase
Neutrophils, Mixed PBMCs
Sivelestat (10 µM)
~17-18 kDa active fragments
Proteinase 3 (PR3)
Neutrophils
PR3-IN-1, Sivelestat (partial)
~17-18 kDa active fragments
Self-Validating Experimental Protocol
To definitively prove whether Ac-YVAD-CMK is failing due to ELISA cross-reactivity or alternative cleavage, you must perform a Multiplexed Cleavage Assay with TCA Precipitation . This protocol concentrates the supernatant, allowing you to visually distinguish between the 31 kDa and 17 kDa forms.
Phase 1: Cell Priming & Inhibitor Loading
Seed macrophages (e.g., THP-1 or BMDMs) at
1×106
cells/well in a 6-well plate.
Prime cells with 1 µg/mL LPS for 3–4 hours to induce pro-IL-1β and NLRP3 expression.
Wash cells once with warm PBS to remove residual LPS.
Add fresh Opti-MEM (serum-free is critical for downstream precipitation).
Pre-treat separate wells with the following inhibitor panel for 1 hour at 37°C:
Phase 2: Inflammasome Activation
6. Add 5 mM ATP or 10 µM Nigericin to all wells for exactly 45 minutes. (Note: Prolonged activation >1 hour triggers secondary necrosis, releasing massive amounts of pro-IL-1β).
Phase 3: TCA Precipitation of Supernatant (Critical Step)
7. Collect the cell culture supernatant and centrifuge at 500 x g for 5 mins to remove detached cells. Transfer the cleared supernatant to a new tube.
8. Add Trichloroacetic acid (TCA) to the supernatant to achieve a final concentration of 10% (v/v). Invert to mix and incubate on ice for 30 minutes.
9. Centrifuge at 14,000 x g for 15 minutes at 4°C. A white protein pellet should be visible.
10. Carefully aspirate the supernatant. Wash the pellet twice with 500 µL of ice-cold acetone to remove residual TCA.
11. Air-dry the pellet for 5 minutes, then resuspend in 40 µL of 2X Laemmli sample buffer. Boil at 95°C for 5 minutes.
Phase 4: Western Blot Interpretation (The Self-Validating Logic)
12. Run the samples on a 12% SDS-PAGE gel and probe for IL-1β.
Result 1: If you see a strong 31 kDa band but NO 17 kDa band in the Ac-YVAD-CMK lane, the inhibitor worked. Your previous ELISA results were false positives caused by pro-IL-1β leakage.
Result 2: If you still see the 17 kDa band in the Ac-YVAD-CMK lane, but it disappears in the dual-blockade lane (Condition D), Caspase-8 is responsible for the alternative cleavage[2][3].
References
Novel Roles for Caspase-8 in IL-1β and Inflammasome Regulation - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
Caspase-1 Independent IL-1β Activation in Neutrophil Dependent Inflammation - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
The Inflammasome Drives GSDMD-Independent Secondary Pyroptosis and IL-1 Release in the Absence of Caspase-1 Protease Activity - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
The intricate biophysical puzzle of caspase-1 activation - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
Ac-YVAD-CMK Technical Support & Troubleshooting Center
Welcome to the Application Scientist Portal for Ac-YVAD-CMK (Caspase-1 Inhibitor II). This technical guide provides drug development professionals and researchers with a mechanistic understanding of Ac-YVAD-CMK stability...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Portal for Ac-YVAD-CMK (Caspase-1 Inhibitor II). This technical guide provides drug development professionals and researchers with a mechanistic understanding of Ac-YVAD-CMK stability, empowering you to design robust, self-validating inflammasome assays.
Mechanistic Causality & Chemical Kinetics
Ac-YVAD-CMK (N-acetyl-Tyr-Val-Ala-Asp-chloromethylketone) is a highly selective, cell-permeable, and irreversible inhibitor of Caspase-1 (Interleukin-1β Converting Enzyme, ICE)[1].
To master the handling of this compound, one must understand the causality of its mechanism. The specificity of the molecule is driven by the tetrapeptide sequence (YVAD), which mimics the native cleavage site of pro-IL-1β. However, its irreversible inhibitory action relies entirely on the chloromethylketone (CMK) warhead . Upon entering the Caspase-1 active site, the nucleophilic thiol group of the catalytic cysteine (Cys285) attacks the electrophilic CMK group, resulting in covalent alkylation and permanent enzyme inactivation[2].
Because the CMK group is a highly reactive electrophile, it is inherently susceptible to nucleophilic attack by off-target molecules—primarily water (hydrolysis) and thiols present in serum proteins[2]. This fundamental chemical vulnerability dictates all downstream handling, storage, and in vitro application protocols.
Fig 1: Mechanism of irreversible Caspase-1 inhibition by Ac-YVAD-CMK via active site alkylation.
Quantitative Data Summary
Understanding the physical limits of Ac-YVAD-CMK is critical for assay reproducibility. The table below synthesizes the solubility and stability thresholds across different environments.
Q: Why did my Ac-YVAD-CMK stock solution lose activity after a month at -20°C?A: The most common cause of premature degradation is moisture contamination. Hygroscopic DMSO absorbs atmospheric water every time the vial is opened. Water rapidly hydrolyzes the reactive CMK warhead[1]. To prevent this, always use anhydrous, newly opened DMSO and aliquot the stock immediately to avoid repeated freeze-thaw cycles.
Q: How long is Ac-YVAD-CMK stable in cell culture media?A: The half-life of CMK-based inhibitors in aqueous media at physiological pH (7.2 - 7.4) is extremely short, often degrading within a few hours[2]. Cayman Chemical strongly advises against storing aqueous solutions for more than one day[3]. For in vitro assays, limit pre-incubation times to 15-30 minutes before introducing your inflammasome trigger (e.g., ATP, Nigericin)[4].
Q: Can I prepare my primary stock solution in PBS or water?A: No. While organic solvent-free aqueous solutions can be prepared directly at low concentrations (~0.25 mg/mL), they degrade rapidly[3]. Always prepare primary master stocks in anhydrous DMSO or DMF, and only dilute into aqueous buffers immediately prior to the experiment[3].
Troubleshooting Guide
Issue 1: Precipitation upon addition to culture media.
Causality: Ac-YVAD-CMK is highly hydrophobic. Exceeding the aqueous solubility limit (~0.25 mg/mL) or adding a cold DMSO stock directly to cold media causes rapid crystallization[3].
Solution: Ensure the final DMSO concentration in your assay does not exceed 0.1% - 0.2% (v/v) to avoid solvent toxicity. Pre-warm the culture media to 37°C. If precipitation still occurs, brief sonication of the intermediate dilution can aid dissolution[1].
Issue 2: Incomplete inhibition of Caspase-1 (High IL-1β secretion or LDH release).
Causality: The inhibitor has hydrolyzed due to prolonged storage in aqueous media, or the pre-incubation window was too long, allowing the active warhead to react with serum proteins (e.g., BSA) before it could penetrate the cell and bind Caspase-1.
Solution: Prepare working solutions freshly and use them on the exact same day[1]. Perform the assay in serum-free or low-serum media if possible, as serum nucleophiles compete for the CMK warhead.
Issue 3: High background cytotoxicity in treated cells.
Causality: High concentrations of CMK inhibitors (>100 μM) can alkylate off-target cellular thiols, leading to non-specific toxicity, or the DMSO vehicle concentration is too high.
Solution: Always run a vehicle-only control (e.g., 0.1% DMSO). Perform a dose-response titration; typical effective concentrations for Ac-YVAD-CMK range from 10 μM to 50 μM in cell culture[5].
Validated Experimental Protocols
Fig 2: Self-validating workflow for Ac-YVAD-CMK preparation, emphasizing moisture control.
Protocol A: Reconstitution of Anhydrous Stock (10 mM)
Equilibrate the lyophilized Ac-YVAD-CMK vial to room temperature in a desiccator before opening to prevent condensation.
Add 1.848 mL of sterile, anhydrous DMSO to 10 mg of Ac-YVAD-CMK to create a 10 mM stock[1].
Vortex gently. If necessary, use brief sonication to ensure complete dissolution[1].
Immediately partition into single-use aliquots (e.g., 20 μL) and store at -80°C. Do not exceed 6 months of storage at -80°C[1].
Protocol B: Preparation of in vitro Working Solution & Assay Execution
Every robust protocol must include internal controls to validate the integrity of the reagents.
Thaw a single aliquot of the 10 mM stock on ice immediately before use.
Dilute the stock 1:200 directly into pre-warmed (37°C) cell culture media to achieve a 50 μM working solution (final DMSO = 0.5%). Note: Prepare this strictly on-demand[1].
Apply the working solution to your cell culture (e.g., LPS-primed macrophages) and pre-incubate for 15-30 minutes[4].
Add the inflammasome activator (e.g., 5 mM ATP for 45 minutes).
Self-Validation Checkpoint: Harvest the supernatant. Run an LDH release assay or a Western Blot for Caspase-1 (p20) and mature IL-1β (p17).
Validation: The positive control (LPS + ATP without inhibitor) must show high LDH/IL-1β. The Ac-YVAD-CMK treated wells must show baseline levels. If the treated wells show high LDH, the inhibitor's CMK warhead has hydrolyzed, and the primary stock must be discarded.
References
Title: Inactivation of Cysteine Proteases by (Acyloxy)methyl Ketones
Source: Biochemistry, ACS Publications
URL: [Link]
Title: Caspase 1 Involvement in Human Monocyte Lysis Induced by Actinobacillus actinomycetemcomitans Leukotoxin
Source: Infection and Immunity, National Institutes of Health (PMC)
URL: [Link]
Title: Retinal Pigment Epithelium Cell Death Is Associated With NLRP3 Inflammasome Activation by All-trans Retinal
Source: Investigative Ophthalmology & Visual Science (ARVO Journals)
URL: [Link]
Technical Support Center: Troubleshooting Z-YVAD-FMK in Pyroptosis Inhibition Assays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance for a common yet complex issue en...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance for a common yet complex issue encountered in cell death studies: the failure of Z-YVAD-FMK to effectively block pyroptosis. As a highly specific inhibitor of caspase-1, Z-YVAD-FMK is a critical tool for dissecting the canonical inflammasome pathway. However, when it fails to prevent cell death, it points toward fascinating and often overlooked alternative signaling pathways or critical experimental variables.
This guide moves beyond simple protocol lists to explain the causal mechanisms behind experimental observations and provides logical, step-by-step frameworks to diagnose and solve these challenges in your research.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding Z-YVAD-FMK performance.
Question
Quick Answer
1. My cells are still dying after Z-YVAD-FMK treatment. What is the most likely reason?
The most common reason is the activation of a caspase-1-independent pyroptosis pathway, such as the non-canonical pathway mediated by caspase-4/5 (human) or caspase-11 (mouse).[1][2] Your stimulus may also be inducing an entirely different cell death program like apoptosis or necroptosis.
2. What is the optimal concentration and pre-incubation time for Z-YVAD-FMK?
The optimal concentration is cell-type and stimulus-dependent, but a good starting range is 5–20 µM.[3] A pre-incubation period of at least 1-2 hours before adding the pyroptotic stimulus is crucial to allow for cell permeability and target engagement.[3]
3. Is Z-YVAD-FMK the same as the pan-caspase inhibitor Z-VAD-FMK?
No, they are different. Z-YVAD-FMK is designed to be a specific inhibitor of caspase-1 .[4][5] Z-VAD-FMK is a broad-spectrum or pan-caspase inhibitor that targets multiple caspases, including those involved in apoptosis (caspase-3, -8, -9) and inflammation (caspase-1, -4, -5, -11).[6][7] Using the wrong inhibitor can lead to misleading results; for instance, Z-VAD-FMK can block apoptosis and, in some contexts, induce necroptosis.[8]
In-Depth Troubleshooting Guide
When Z-YVAD-FMK fails, a systematic investigation is required. We have structured this guide to first explore the potential biological reasons related to the signaling pathway and then address common experimental or technical pitfalls.
Part A: Biological Mechanisms – Are You Targeting the Right Pathway?
The central premise for using Z-YVAD-FMK is that pyroptosis is being driven by caspase-1. If this assumption is incorrect, the inhibitor will naturally fail.
Problem 1: Activation of Non-Canonical or Alternative Pyroptosis Pathways
Pyroptosis is executed by the Gasdermin D (GSDMD) protein, which forms pores in the cell membrane.[9] While caspase-1 is the canonical activator of GSDMD, it is not the only one.
Non-Canonical Inflammasome Pathway: In response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, human caspase-4 and caspase-5 (or their mouse ortholog, caspase-11) are directly activated.[10] These caspases cleave GSDMD to initiate pyroptosis, completely bypassing the need for caspase-1.[1][2] Z-YVAD-FMK, being specific for caspase-1, will not inhibit this pathway.[4]
Caspase-8-Mediated GSDMD Cleavage: Under certain conditions, such as when apoptosis is inhibited, caspase-8 can directly cleave GSDMD and trigger pyroptosis.[11]
GSDME-Mediated Pyroptosis: Some stimuli, particularly certain chemotherapeutics, can induce pyroptosis through a different gasdermin family member, Gasdermin E (GSDME).[12] GSDME is cleaved and activated by caspase-3, a key executioner of apoptosis.[12]
Caption: Canonical vs. Non-Canonical Pyroptosis Pathways.
Troubleshooting Steps:
Western Blot Analysis: Check for the cleavage of GSDMD. If you see the p30 N-terminal fragment, pyroptosis is likely occurring. Then, probe for cleaved caspase-1. If GSDMD is cleaved but caspase-1 is not (or is not blocked by Z-YVAD-FMK), suspect a non-canonical pathway.
Use Alternative Inhibitors: Employ a broader inhibitor like Ac-FLTD-CMK, which targets multiple inflammatory caspases (-1, -4, -5, -11), to see if it blocks cell death.[11][13]
Genomic Tools: If available, use knockout (KO) cell lines (e.g., Caspase-11 KO, GSDMD KO) to definitively identify the pathway components.
Problem 2: Induction of a Different Cell Death Pathway
Your stimulus may be triggering cell death, but it might not be pyroptosis. Z-YVAD-FMK will not block caspase-3-dependent apoptosis or RIPK1/RIPK3/MLKL-dependent necroptosis.
Apoptosis: Characterized by caspase-3/7 activation and PARP cleavage.
Necroptosis: A form of programmed necrosis that can be initiated when caspases (especially caspase-8) are inhibited.[8] This is a critical point: using a pan-caspase inhibitor like Z-VAD-FMK with stimuli like TNF-α can inadvertently cause necroptosis.[7][8]
Caption: Troubleshooting Workflow for Z-YVAD-FMK Failure.
Part B: Experimental & Technical Pitfalls
Even if you are targeting the correct biological pathway, technical errors can lead to inhibitor failure.
Problem 3: Suboptimal Inhibitor Concentration or Timing
Concentration: The effective concentration of Z-YVAD-FMK can vary. While 10-20 µM is a common starting point, some cell types or strong stimuli may require higher concentrations, up to 100 µM.[3][4] It is essential to perform a dose-response curve to determine the optimal concentration for your specific system.
Timing of Addition: Z-YVAD-FMK is an irreversible inhibitor and must be present in the cell before caspase-1 is activated.[3] Forgetting to pre-incubate is a common error. For two-step induction models (e.g., LPS priming followed by a second stimulus like Nigericin or ATP), the timing is critical. Adding the inhibitor with or before the LPS can sometimes lead to off-target effects or induce necroptosis.[14] The recommended approach is often to prime with LPS first, add the inhibitor for 1 hour, and then add the second stimulus.[3][14]
Problem 4: Inhibitor Instability and Handling
Reconstitution and Storage: Z-YVAD-FMK should be reconstituted in high-quality, anhydrous DMSO to create a concentrated stock solution.[3] This stock should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Solubility: The inhibitor has limited solubility in aqueous media.[4] When diluting the DMSO stock into your culture medium, ensure it is mixed thoroughly to prevent precipitation.
Essential Experimental Protocols & Controls
To ensure your results are valid and interpretable, rigorous protocols and controls are non-negotiable.
Protocol 1: Standard Pyroptosis Induction and Inhibition Assay (LPS + Nigericin Model)
This protocol is for a standard 96-well plate format using bone marrow-derived macrophages (BMDMs).
Cell Plating: Seed BMDMs at 1 x 10⁵ cells/well and allow them to adhere overnight.
LPS Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours at 37°C.[15] This step upregulates the expression of NLRP3 and pro-IL-1β.
Inhibitor Pre-treatment: Remove the LPS-containing medium. Add fresh medium containing Z-YVAD-FMK at various concentrations (e.g., 5, 10, 20, 50 µM) or a vehicle control (DMSO). Incubate for 1 hour at 37°C.[3]
Inflammasome Activation (Signal 2): Add the NLRP3 activator, Nigericin (e.g., 10-20 µM), to the appropriate wells.[15]
Incubation: Incubate for 1-2 hours at 37°C.
Endpoint Measurement:
Cell Lysis (Pyroptosis): Collect the supernatant. Measure the release of lactate dehydrogenase (LDH) using a commercially available kit.[15]
Cytokine Release: Use the same supernatant to measure mature IL-1β levels by ELISA.
Western Blot: Lyse the remaining cells and collect the supernatant to analyze for cleaved GSDMD and caspase-1.
Table: Recommended Controls for a Pyroptosis Inhibition Experiment
Control Name
Description
Expected Outcome
Purpose
Untreated Control
Cells + Medium only
Low LDH release, low IL-1β
Establishes baseline cell health and viability.
LPS Only
Cells + LPS (Signal 1)
Low LDH release, low IL-1β
Confirms that priming alone does not trigger pyroptosis.
Positive Control
Cells + LPS + Nigericin (or other stimulus)
High LDH release, high IL-1β
Confirms that the pyroptosis induction is working.
Vehicle Control
Cells + LPS + Vehicle (DMSO) + Nigericin
High LDH release, high IL-1β
Accounts for any effect of the inhibitor's solvent.
Maximum Lysis
Cells + Lysis Buffer
100% LDH release
Sets the upper limit for the LDH assay, used for normalization.[15]
Alternative Inhibitors and Strategies
If Z-YVAD-FMK is failing due to the activation of a non-canonical pathway, or if you wish to target the pyroptosis pathway at a different node, consider these alternatives.
Inhibitor
Target(s)
Typical Concentration
Key Application
Belnacasan (VX-765)
Selective Caspase-1
~10-50 µM
A more potent and selective alternative to Z-YVAD-FMK for blocking the canonical pathway.[13]
Ac-FLTD-CMK
Inflammatory Caspases (Caspase-1, -4, -5, -11)
~10-25 µM
Excellent tool to determine if pyroptosis is mediated by any inflammatory caspase, blocking both canonical and non-canonical pathways.[5][11]
Disulfiram
Gasdermin D (GSDMD)
~1-10 µM
Directly inhibits GSDMD pore formation, acting downstream of all caspase activation pathways.[11][13] Useful for confirming GSDMD as the executioner.
Necrostatin-1
RIPK1
~10-30 µM
Inhibits necroptosis. Use in combination with Z-VAD-FMK to see if cell death is rescued, which would indicate a switch to necroptosis.[7]
References
Kayagaki, N., et al. (2015). Caspase-11 cleaves gasdermin D for non-canonical inflammasome signalling. Nature. [Link]
Chauvier, D., et al. (2007). Broad-spectrum caspase inhibitors: from myth to reality? Cell Death & Differentiation. [Link]
Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochemical Journal. [Link]
Kambara, H., et al. (2018). Neutrophil elastase cleaves GSDMD in neutrophils and induces NETosis. Science Immunology. [Link]
Man, S. M., et al. (2017). Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases. Immunological Reviews. [Link]
ABclonal. (2024). Pyroptosis: The Fiery Path of Cell Death. ABclonal Blog. [Link]
MDPI. (2024). Inflammatory Caspases Drive Pyroptosis in Acute Lung Injury. Frontiers in Pharmacology. [Link]
Frontiers. (2023). Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors. Frontiers in Immunology. [Link]
MDPI Encyclopedia. (2023). Characteristics of Pyroptosis. Encyclopedia. [Link]
Frontiers. (2020). Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease. Frontiers in Immunology. [Link]
ResearchGate. (n.d.). Caspase-1-dependent and -independent pyroptosis. Scientific Diagram. [Link]
Frontiers. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology. [Link]
Liu, X., et al. (2020). Caspase-1 engages full-length gasdermin D through two distinct interfaces that mediate caspase recruitment and substrate cleavage. Immunity. [Link]
Miao, E. A., et al. (2011). Caspase-1-induced pyroptotic cell death. Immunological Reviews. [Link]
PLOS. (2022). Blocking Caspase-1/Gsdmd and Caspase-3/-8/Gsdme pyroptotic pathways rescues silicosis in mice. PLOS Genetics. [Link]
Springer Nature. (2018). Inflammatory Caspases: Activation and Cleavage of Gasdermin-D In Vitro and During Pyroptosis. Springer Protocols. [Link]
Wang, Y., et al. (2022). Pyroptosis and pyroptosis-inducing cancer drugs. Acta Pharmaceutica Sinica B. [Link]
Frontiers. (2022). Pyroptosis: A new insight of non-small-cell lung cancer treatment. Frontiers in Pharmacology. [Link]
MDPI. (2020). Mechanisms and Therapeutic Regulation of Pyroptosis in Inflammatory Diseases and Cancer. International Journal of Molecular Sciences. [Link]
Promega Connections. (2019). Activating the Inflammasome: A New Tool Brings New Understanding. Promega Blog. [Link]
ResearchGate. (2017). Z-YAVD-FMK and z-VAD-fmk fail to block pyroptosis. ResearchGate Forum. [Link]
Li, Y., et al. (2023). Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice. Frontiers in Immunology. [Link]
Heine, G. H., et al. (2021). Pyroptosis: A Common Feature of Immune Cells of Haemodialysis Patients. Cells. [Link]
A Guide to Understanding and Mitigating Off-Target Effects on Caspases Frequently Asked Questions (FAQs) Here we address the most common initial queries regarding the specificity of Ac-YVAD-CMK. Q1: What is the primary m...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Understanding and Mitigating Off-Target Effects on Caspases
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the specificity of Ac-YVAD-CMK.
Q1: What is the primary molecular target of Ac-YVAD-CMK?
Ac-YVAD-CMK is a synthetic tetrapeptide that acts as a potent, irreversible inhibitor of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE).[1][2][3] Its design is based on the YVAD (Tyrosine-Valine-Alanine-Aspartic acid) amino acid sequence, which mimics the cleavage site in pro-interleukin-1β (pro-IL-1β) that caspase-1 targets.[1][4] The inhibitor's chloromethyl ketone (CMK) moiety forms a covalent bond with the active site of the enzyme, leading to irreversible inhibition.[5]
Q2: Is Ac-YVAD-CMK completely selective for caspase-1?
No. While highly potent against caspase-1, Ac-YVAD-CMK is not entirely selective and can inhibit other caspases. This is a critical consideration for experimental design. It is known to be a weak inhibitor of the human paralogs of caspase-1, which are caspase-4 and caspase-5.[1][6] At higher concentrations, cross-reactivity with effector caspases involved in apoptosis, such as caspase-3, -6, and -7, has also been observed.[4]
Q3: What are the known off-target caspases and how significant is the inhibition?
The degree of inhibition is best represented by the inhibition constant (Ki), where a lower value indicates higher potency. Ac-YVAD-CMK shows the highest affinity for caspase-1. Its affinity for caspases-4 and -5 is significantly lower, and even more so for apoptotic caspases like caspase-3.
Inhibition is concentration-dependent and can be significant in some models.[7]
Q4: What are the experimental implications of these off-target effects?
The primary implication is the potential for misinterpretation of data. For instance, if Ac-YVAD-CMK is used at a high concentration, a reduction in apoptosis might be incorrectly attributed solely to the upstream inhibition of inflammatory pathways, when in fact it could be due to the direct off-target inhibition of caspase-3.[7] This underscores the necessity of using the lowest effective concentration and employing rigorous controls.
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Scenario 1: You observe unexpected inhibition of apoptosis.
Problem: "I'm using Ac-YVAD-CMK to study pyroptosis. My data shows reduced IL-1β processing as expected, but I'm also seeing a significant reduction in caspase-3 activity and other apoptotic markers. Is this a real biological crosstalk, or an artifact?"
Analysis & Solution: This is a classic example of a potential off-target effect. Studies have shown that Ac-YVAD-CMK treatment can result in a reduction of both caspase-1 and caspase-3 activity.[7][8] While inhibiting caspase-1 can indirectly affect apoptotic pathways, the direct inhibition of caspase-3 by Ac-YVAD-CMK at the concentration used is a likely culprit.
Recommended Actions:
Titrate Your Inhibitor: Perform a dose-response curve to find the minimal concentration of Ac-YVAD-CMK that effectively blocks caspase-1 activity (e.g., IL-1β release) without significantly affecting caspase-3 activity.
Use a Specific Caspase-3/7 Inhibitor: As a control, use a more specific executioner caspase inhibitor, such as Ac-DEVD-CHO, to delineate the effects of apoptosis inhibition from caspase-1 inhibition.[9]
Confirm with Western Blot: Probe for cleaved (active) forms of both caspase-1 and caspase-3. This can help you correlate the loss of cytokine processing with the inhibition of specific caspase cleavage events.
Scenario 2: Inconsistent or absent inhibition of IL-1β.
Problem: "I'm pre-incubating my THP-1 macrophages with 100µM Ac-YVAD-CMK, but I am not seeing consistent inhibition of IL-1β in my ELISA after LPS and ATP stimulation."[10]
Analysis & Solution: This issue can stem from several factors related to inhibitor stability, cell permeability, and experimental timing. The CMK moiety is highly reactive and can be unstable in aqueous media over long periods.
Recommended Actions:
Optimize Pre-incubation Time: A very long pre-incubation (e.g., 5 hours) might lead to inhibitor degradation.[10] Try a shorter pre-incubation time (e.g., 30-60 minutes) immediately before adding the inflammasome activator (ATP or nigericin).
Prepare Fresh Solutions: Always prepare Ac-YVAD-CMK fresh from a DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[11]
Check Cell Health: High concentrations of DMSO or the inhibitor itself can be toxic to cells, compromising their ability to respond to stimuli. Perform a viability assay (e.g., using Trypan Blue or a live/dead stain) to ensure cell health is not compromised.[12]
Positive Control: Ensure your positive control (LPS+ATP without inhibitor) is robustly inducing IL-1β secretion, confirming the cells are responsive.
Technical Deep Dive: Mechanism and Selectivity
Understanding how Ac-YVAD-CMK works at a molecular level is key to using it effectively. The inhibitor's peptide sequence directs it to the active site of caspases that prefer the YVAD motif, primarily caspase-1.
Fig 1: Ac-YVAD-CMK targets multiple caspases.
As the diagram illustrates, while the primary, high-affinity target is caspase-1 in the inflammasome pathway, a weaker, off-target interaction with pro-caspase-3 in the apoptosis pathway can occur, especially at higher inhibitor concentrations.
Experimental Protocols for Specificity Validation
To ensure your results are attributable to caspase-1 inhibition, you must perform validation experiments.
Protocol 1: Determining the Optimal Inhibitor Concentration
This protocol establishes the lowest effective concentration of Ac-YVAD-CMK to minimize off-target effects.
Objective: To identify the IC50 of Ac-YVAD-CMK for caspase-1-mediated IL-1β release in your cell model.
Materials:
Differentiated THP-1 cells (or your model system)
LPS (100 ng/mL)
ATP (5 mM) or Nigericin (10 µM)
Ac-YVAD-CMK (serial dilutions from 200 µM down to 0.1 µM)
IL-1β ELISA Kit
Caspase-3/7 activity assay kit (e.g., using Ac-DEVD-pNA substrate)
Procedure:
Cell Plating: Seed differentiated THP-1 cells in a 96-well plate and allow them to adhere.
Priming: Prime the cells with LPS (100 ng/mL) for 3-4 hours.
Inhibitor Pre-treatment: Remove LPS-containing media. Add fresh media containing serial dilutions of Ac-YVAD-CMK. Include a vehicle control (DMSO). Incubate for 1 hour.
Inflammasome Activation: Add ATP (5 mM) or nigericin (10 µM) to the wells to activate the NLRP3 inflammasome. Incubate for 1-2 hours.
Sample Collection:
Carefully collect the cell culture supernatant for IL-1β ELISA.
Lyse the remaining cells according to the caspase-3/7 activity assay protocol.
Analysis:
Perform the IL-1β ELISA on the supernatants. Plot the IL-1β concentration against the inhibitor concentration to determine the IC50 for caspase-1 inhibition.
Perform the caspase-3/7 activity assay on the cell lysates. Plot caspase-3/7 activity against the inhibitor concentration.
Interpretation: Select the lowest concentration of Ac-YVAD-CMK that provides maximal (>90%) inhibition of IL-1β release with minimal (<10%) inhibition of basal or induced caspase-3/7 activity.
Protocol 2: Orthogonal Validation Using a Second Inhibitor or Genetic Model
The gold standard for confirming a target is to reproduce the phenotype using a different method.
Objective: To confirm that the observed phenotype is specific to caspase-1 inhibition.
Methods:
Genetic Knockdown/Knockout: The most rigorous approach is to use cells with a genetic deletion (CRISPR-Cas9 knockout) or temporary reduction (siRNA knockdown) of CASP1. If the phenotype observed with Ac-YVAD-CMK is absent in the CASP1 knockout/knockdown cells, this provides definitive evidence for the on-target effect.
Fig 2: Workflow for validating Ac-YVAD-CMK specificity.
By following this structured approach—understanding the inhibitor's profile, troubleshooting diligently, and validating rigorously—researchers can confidently use Ac-YVAD-CMK as a powerful tool to investigate the role of caspase-1 in health and disease.
References
LACONI, S. et al. (2001). Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]
GARCIA-CALVO, M. et al. (1998). Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells. Journal of Biological Chemistry. Available at: [Link]
ResearchGate. (n.d.). Effects of Ac-YVAD.cmk on caspase-1 and-3 activity. ResearchGate. Available at: [Link]
AACR Journals. (2004). Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells. Molecular Cancer Therapeutics. Available at: [Link]
MATHIAK, G. et al. (2000). Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses. British Journal of Pharmacology. Available at: [Link]
KHAN, I. et al. (2012). Development of cell death-based method for the selectivity screening of caspase-1 inhibitors. SpringerPlus. Available at: [Link]
Semantic Scholar. (2021). Research Article Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis. Available at: [Link]
WANG, Y. et al. (2021). Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis. BioMed Research International. Available at: [Link]
MDPI. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences. Available at: [Link]
InvivoGen. (n.d.). Ac-YVAD-cmk. Available at: [Link]
PubMed. (2019). Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats. Available at: [Link]
Digital Commons@DePaul. (2018). Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. Available at: [Link]
Royal Society of Chemistry. (2025). An activation-based high throughput screen identifies caspase-10 inhibitors. Chemical Science. Available at: [Link]
ResearchGate. (2020). Optimizing Use of Ac-YVAD-cmk as Inflammasome Inhibitor in THP-1 Macrophages? Available at: [Link]
Adooq Bioscience. (n.d.). Caspase inhibitors. Available at: [Link]
LI, Y. et al. (2016). The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities. Scientific Reports. Available at: [Link]
Antibodies.com. (2025). Cell-Based Assays Guide. Available at: [Link]
Sterling Pharma Solutions. (2024). Analytical method validation for cell-based potency assays. Available at: [Link]
PubMed. (2017). [Caspase1 Inhibitor Ac-YVAD-CMK Prevents and Treats the Acute Graft Versus Host Disease in Mice]. Available at: [Link]
ResearchGate. (n.d.). Ac-YVAD-CMK inhibits Caspase-1 protein expression. Available at: [Link]
determining the optimal treatment time for Ac-YVAD-CMK
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical variables involved in determining the optimal treatment time for Ac-YVAD-CMK ,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical variables involved in determining the optimal treatment time for Ac-YVAD-CMK , a highly selective, irreversible Caspase-1 inhibitor.
In pyroptosis and inflammasome research, experimental failure is rarely due to the compound itself, but rather a misalignment between the inhibitor’s pharmacokinetics, the target enzyme's half-life, and the experimental timeline. This guide will provide you with the mechanistic causality behind treatment times, troubleshooting FAQs, and self-validating protocols to ensure robust, reproducible data.
Part 1: Mechanistic Grounding & Logic
To understand when to apply Ac-YVAD-CMK, we must first understand how it works. Ac-YVAD-CMK (Acetyl-tyrosyl-valyl-alanyl-aspartyl-chloromethylketone) mimics the natural substrate of Caspase-1. The chloromethylketone (CMK) group acts as a "warhead" that forms a covalent, irreversible bond with the catalytic cysteine of active Caspase-1, preventing the cleavage of Gasdermin D (GSDMD) and Pro-IL-1β/IL-18[1][2].
Mechanism of Ac-YVAD-CMK inhibiting Caspase-1-mediated pyroptosis.
Part 2: Troubleshooting Guides & FAQs
Q1: How do I determine the optimal pre-treatment time for in vitro pyroptosis assays?A1: The standard, field-validated pre-treatment time is 1 hour prior to adding your inflammasome activator (e.g., ATP, Nigericin, or Thrombin)[3][4].
The Causality: Ac-YVAD-CMK is cell-permeable but requires time to traverse the lipid bilayer and reach intracellular concentrations sufficient to saturate the Caspase-1 active sites. If you treat for less than 30 minutes, inhibition will be incomplete. If you pre-treat for too long (>4 hours) without a stimulus, the highly reactive CMK moiety is susceptible to hydrolysis in the aqueous culture media, reducing the effective concentration of the inhibitor before the inflammasome is even activated.
Q2: Why am I seeing a loss of Caspase-1 inhibition in my long-term (24h+) assays?A2: This is a classic issue caused by the intersection of inhibitor degradation and rapid enzyme turnover. Caspase-1 is a highly labile enzyme; once processed into its mature form, it has a half-life of only ~9 minutes at 37°C[5]. Because cells continuously synthesize new Pro-Caspase-1 over a 24-hour period[6], a single initial dose of Ac-YVAD-CMK will eventually be depleted or degraded.
The Solution: For assays extending beyond 12 hours, you must use a "spike-in" approach—replenishing the media with a fresh half-dose of Ac-YVAD-CMK every 8-12 hours to maintain target suppression.
Q3: Can I just increase the concentration of Ac-YVAD-CMK to compensate for a shorter treatment time?A3:No. While Ac-YVAD-CMK is highly selective for Caspase-1 at optimal concentrations (10–40 μM)[1][4], pushing the concentration above 80–100 μM forces the compound to lose its selectivity. At excessive concentrations, the CMK warhead will begin covalently modifying off-target executioner caspases, such as Caspase-3[7]. This will confound your data, making it impossible to distinguish between the inhibition of pyroptosis and the inhibition of apoptosis.
Q4: How do I translate in vitro timing to in vivo dosing schedules?A4: In vivo pharmacokinetics demand entirely different timing due to rapid systemic clearance. For prophylactic acute models (e.g., LPS-induced Acute Lung Injury or Cecal Ligation and Puncture), Ac-YVAD-CMK should be administered intraperitoneally (i.p.) 30 to 60 minutes prior to the inflammatory insult[3][8]. For post-injury therapeutic models (e.g., Intracerebral Hemorrhage), it is typically administered via intracerebroventricular injection immediately or shortly after the injury[1][2].
Part 3: Quantitative Data Summary
Use the following table to benchmark your experimental parameters against established field standards.
Parameter
Recommended Value / Metric
Mechanistic Rationale
In Vitro Concentration
10 μM – 40 μM
Saturates Caspase-1 without off-target Caspase-3 inhibition.
In Vitro Pre-treatment Time
1 Hour
Allows for optimal cell permeation before inflammasome activation.
In Vivo Dosage (Murine)
6.5 – 12.5 μmol/kg
Balances systemic clearance with tissue penetrance.
In Vivo Dosing Time (Acute)
30 – 60 mins pre-insult
Ensures peak plasma concentration coincides with the inflammatory burst.
Active Casp-1 Half-Life (37°C)
~9 Minutes
Necessitates continuous inhibitor presence for long-term assays.
Stock Solution Storage
-80°C (6 months max)
Prevents hydrolysis of the reactive chloromethylketone (CMK) group.
Part 4: Experimental Protocols
Protocol 1: In Vitro Optimization of Ac-YVAD-CMK Pre-treatment in Macrophages
This self-validating protocol ensures that your treatment time is optimized for your specific cell line (e.g., THP-1 or BMDMs) by measuring both upstream target engagement and downstream phenotypic rescue.
Step-by-step workflow for optimizing Ac-YVAD-CMK treatment time.
Step-by-Step Methodology:
Cell Preparation: Seed macrophages at
1×106
cells/well in a 6-well plate. Allow 24 hours for adherence and recovery.
Signal 1 (Priming): Replace media and stimulate cells with 1 μg/mL LPS for 3 to 4 hours to upregulate Pro-Caspase-1 and Pro-IL-1β expression[5].
Inhibitor Time-Course (The Critical Step):
Group A (0.5h): Add 20 μM Ac-YVAD-CMK 30 minutes before Signal 2.
Group B (1.0h): Add 20 μM Ac-YVAD-CMK 1 hour before Signal 2.
Group C (2.0h): Add 20 μM Ac-YVAD-CMK 2 hours before Signal 2.
Vehicle Control: Add equivalent volume of DMSO (ensure final DMSO concentration is <0.1%).
Signal 2 (Activation): Add 5 mM ATP or 10 μM Nigericin for 30–45 minutes to trigger NLRP3 inflammasome assembly and Caspase-1 auto-cleavage.
Self-Validation Readouts:
Supernatant: Perform an LDH release assay to quantify pyroptotic cell death. Perform an ELISA for mature IL-1β release.
Lysate: Run a Western Blot probing for Caspase-1 (p20 subunit) and cleaved GSDMD. The optimal time point will show complete ablation of the p20 band and GSDMD cleavage[1][2].
Protocol 2: In Vivo Administration (Murine LPS-induced ALI Model)
Preparation: Reconstitute Ac-YVAD-CMK in sterile PBS containing 1% DMSO immediately before use to prevent premature degradation[3].
Prophylactic Dosing: Administer Ac-YVAD-CMK via intraperitoneal (i.p.) injection at a dose of 6.5 mg/kg exactly 1 hour prior to LPS administration[3].
Induction: Induce Acute Lung Injury (ALI) via i.p. injection of a lethal dose of LPS (e.g., 20 mg/kg).
Harvest & Analysis: Sacrifice mice at 16 hours post-LPS. Collect Bronchoalveolar Lavage Fluid (BALF) to measure total protein (pulmonary edema) and IL-1β/IL-18 levels via ELISA[3].
Technical Support Center: Ac-YVAD-CMK and DMSO Vehicle Effects
Welcome to the technical support resource for the effective use of Ac-YVAD-CMK, a critical tool in inflammation and cell death research. This guide, designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the effective use of Ac-YVAD-CMK, a critical tool in inflammation and cell death research. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to design robust experiments and accurately interpret your data by understanding the nuances of this potent caspase-1 inhibitor and its common solvent, dimethyl sulfoxide (DMSO).
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about Ac-YVAD-CMK and DMSO, providing the foundational knowledge for successful experimentation.
Q1: What is Ac-YVAD-CMK and how does it work?
A: Ac-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a selective and irreversible inhibitor of caspase-1.[1][2][3] Its design is based on the peptide sequence recognized by caspase-1, allowing it to bind to the enzyme's active site.[4] The chloromethylketone (CMK) group forms a covalent bond with the active site, leading to irreversible inhibition.[5]
Caspase-1 is a key inflammatory enzyme.[4] When activated within a multi-protein complex called the inflammasome, it cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms.[4][6][7] Caspase-1 also cleaves Gasdermin D to initiate pyroptosis, a pro-inflammatory form of programmed cell death.[4][6] By inhibiting caspase-1, Ac-YVAD-CMK blocks these downstream events, making it a valuable tool for studying inflammatory pathways.[8][9]
Q2: Why is DMSO used as a solvent for Ac-YVAD-CMK, and what are its properties?
A: Ac-YVAD-CMK, like many small molecule inhibitors, has poor solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both hydrophobic and hydrophilic compounds, often referred to as a "universal solvent".[10][11] This property makes it an excellent vehicle for preparing concentrated stock solutions of Ac-YVAD-CMK that can then be diluted into aqueous cell culture media or buffers for experiments.[12]
Q3: What are "vehicle effects" and why is a DMSO-only control essential?
A: "Vehicle effects" refer to the biological effects caused by the solvent (the vehicle) in which a drug or compound is dissolved, independent of the compound itself. DMSO, while an excellent solvent, is not biologically inert.[13] It can influence cell behavior in various ways, including:
Cytotoxicity: At higher concentrations, DMSO can be toxic to cells, potentially leading to cell death and confounding experimental results.[13][14][15]
Altered Gene Expression and Cell Function: Even at non-toxic concentrations, DMSO can alter gene expression, cell differentiation, and other cellular processes.[16]
Enhanced Permeability: DMSO can increase the permeability of cell membranes, which might affect the uptake of other substances in the media.[12][14]
A DMSO-only vehicle control is therefore a non-negotiable component of any experiment using Ac-YVAD-CMK. This control group consists of cells treated with the same final concentration of DMSO as the cells treated with Ac-YVAD-CMK. This allows you to distinguish the effects of the inhibitor from the effects of the solvent, ensuring that any observed changes are correctly attributed to caspase-1 inhibition.
II. Experimental Design & Protocols
Careful planning and execution are paramount for obtaining reliable and reproducible results. This section provides detailed protocols and best practices for working with Ac-YVAD-CMK and DMSO.
Understanding DMSO Toxicity
The concentration of DMSO in your final cell culture medium is a critical parameter. While many cell lines can tolerate up to 0.5% DMSO, some, especially primary cells, are much more sensitive.[12][14] It is always best practice to keep the final DMSO concentration as low as possible, ideally ≤0.1%.[14][17]
Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture
Final DMSO Concentration
General Effect on Most Cell Lines
Recommendation
≤ 0.1%
Generally considered safe with minimal cytotoxic effects.[12][14]
Recommended for most applications, especially for sensitive or primary cells.
0.1% - 0.5%
Tolerated by many robust cell lines for short-term exposure.[12][14][17]
Acceptable for many cell lines, but a preliminary toxicity test is advised.
0.5% - 1.0%
May cause cytotoxicity in some cell lines, especially with longer incubation times.[13][14][18]
Use with caution. A dose-response toxicity curve is strongly recommended.
> 1.0%
Significant cytotoxicity is expected in most cell lines.[13][15]
Generally not recommended for cell-based assays.
Crucial Note: The sensitivity to DMSO can vary significantly between different cell types.[15] Therefore, it is highly recommended to perform a preliminary experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Protocol 1: Preparation of Ac-YVAD-CMK Stock Solution
Consult the Datasheet: Always refer to the manufacturer's datasheet for information on the molecular weight and recommended storage conditions.
Calculate the Required Mass: To prepare a 10 mM stock solution of Ac-YVAD-CMK (Molecular Weight: ~541 g/mol ), use the following calculation:
Mass (mg) = 10 mmol/L * 0.001 L * 541 g/mol * 1000 mg/g = 5.41 mg
Dissolution:
Bring the vial of Ac-YVAD-CMK powder to room temperature before opening to prevent condensation.
Add the calculated volume of fresh, anhydrous (dry) DMSO to the vial. For the example above, to make 1 mL of a 10 mM stock, you would add 1 mL of DMSO to 5.41 mg of the inhibitor.
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary to aid dissolution.[1][8]
Aliquoting and Storage:
Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C as recommended by the manufacturer.[8] Stored properly, DMSO stock solutions are typically stable for several months.
Protocol 2: Treating Cells with Ac-YVAD-CMK
This protocol outlines the steps for treating cells in a 6-well plate format. Adjust volumes as needed for other plate formats.
Cell Seeding: Plate your cells at the desired density and allow them to adhere and reach the appropriate confluency for your experiment.
Prepare Working Solutions:
Thaw an aliquot of your Ac-YVAD-CMK DMSO stock solution.
Crucial Step: Perform serial dilutions of your stock solution in fresh cell culture medium to achieve your desired final concentrations. Do not add the concentrated DMSO stock directly to the cells. This can cause localized high concentrations of DMSO, leading to cell death and compound precipitation.
Experimental Groups: At a minimum, your experiment should include the following groups:
Untreated Control: Cells in media only.
Vehicle Control: Cells treated with the same final concentration of DMSO as your highest Ac-YVAD-CMK concentration.
Experimental Group(s): Cells treated with the desired final concentrations of Ac-YVAD-CMK.
Positive Control for Caspase-1 Activation: Cells treated with a known inflammasome activator (e.g., LPS + ATP, nigericin) to confirm that the caspase-1 pathway is active in your system.
Treatment:
Carefully remove the old media from your cells.
Add the media containing the appropriate concentrations of Ac-YVAD-CMK or DMSO vehicle to the respective wells.
Incubate for the desired pre-treatment time (often 1-2 hours) before adding your stimulus to activate the inflammasome.
Stimulation and Analysis:
After the pre-treatment period, add your inflammasome-activating stimulus.
Incubate for the appropriate duration.
Harvest cell lysates or supernatants for downstream analysis (e.g., Western blot for cleaved caspase-1, ELISA for IL-1β, cell viability assay).
Experimental Workflow Diagram
Caption: Simplified overview of the Caspase-1 activation pathway.
IV. References
InvivoGen. (n.d.). Ac-YVAD-cmk. Retrieved March 12, 2026, from [Link]
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved March 12, 2026, from [Link]
Llobet, D., et al. (2008). Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines. Journal of Cerebral Blood Flow & Metabolism, 28(8), 1415-1427. [Link]
Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved March 12, 2026, from [Link]
Wu, B., et al. (2009). Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model. Translational Stroke Research, 1(1), 57-64. [Link]
Lim, Y. A., et al. (2024). Hope for vascular cognitive impairment: Ac-YVAD-cmk as a novel treatment against white matter rarefaction. PLOS ONE, 19(4), e0298977. [Link]
LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved March 12, 2026, from [Link]
Chen, Y. C., et al. (2013). Effect of DMSO concentration, cell density and needle gauge on the viability of cryopreserved cells in three dimensional hyaluronan hydrogel. Journal of Medical and Biological Engineering, 33(5), 497-502. [Link]
Cambridge Bioscience. (n.d.). Ac-YVAD-cmk. Retrieved March 12, 2026, from [Link]
Grobmyer, S. R., et al. (2000). Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses. British Journal of Pharmacology, 129(7), 1359-1364. [Link]
de Souza, G. C., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(6), e20240050. [Link]
Wang, Y., et al. (2021). Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis. Mediators of Inflammation, 2021, 6683418. [Link]
Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]
Mao, Y., et al. (2016). The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities. Scientific Reports, 6, 24165. [Link]
Wikipedia. (2024, February 27). Caspase 1. Retrieved March 12, 2026, from [Link]
Horvath, P., et al. (2003). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. American Journal of Obstetrics and Gynecology, 188(2), 543-547. [Link]
Zhao, S., et al. (2024). The protease caspase-1: Activation pathways and functions. Biochemical and Biophysical Research Communications, 717, 149978. [Link]
ResearchGate. (n.d.). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Retrieved March 12, 2026, from [Link]
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved March 12, 2026, from [Link]
Rogers, C., et al. (2017). Inflammasome activation leads to Caspase-1–dependent mitochondrial damage and block of mitophagy. Proceedings of the National Academy of Sciences, 114(28), E5627-E5636. [Link]
Lamkanfi, M., & Dixit, V. M. (2011). Inflammasomes: Caspase-1-Activating Platforms with Critical Roles in Host Defense. Frontiers in Immunology, 2, 4. [Link]
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved March 12, 2026, from [Link]
ResearchGate. (2020, July 13). Optimizing Use of Ac-YVAD-cmk as Inflammasome Inhibitor in THP-1 Macrophages? Retrieved March 12, 2026, from [Link]
Immunomart. (n.d.). Ac-YVAD-CMK. Retrieved March 12, 2026, from [Link]
Choosing the Right Tool: A Comparative Guide to Ac-YVAD-CMK and Z-VAD-FMK for Pyroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I've frequently guided researchers through the critical decision of selecting the appropriate chemical tool to dissect ce...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently guided researchers through the critical decision of selecting the appropriate chemical tool to dissect cellular pathways. When studying pyroptosis, a lytic, pro-inflammatory form of programmed cell death, the choice of caspase inhibitor is paramount. Two commonly used inhibitors are Ac-YVAD-CMK and Z-VAD-FMK. While both can block pyroptotic cell death, their mechanisms and specificities differ significantly, leading to vastly different experimental outcomes and interpretations. This guide provides an in-depth, evidence-based comparison to help you make an informed decision for your research.
Understanding Pyroptosis: A Tale of Two Pathways
Pyroptosis is a critical component of the innate immune response, triggered by the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This process is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines, primarily IL-1β and IL-18.[1] There are two main pathways leading to pyroptosis:
Canonical Pathway: This pathway is activated by various inflammasomes, multi-protein complexes that respond to specific stimuli.[2] Inflammasome activation leads to the cleavage and activation of caspase-1 .[1][2] Active caspase-1 then cleaves gasdermin D (GSDMD), unleashing its N-terminal domain to form pores in the cell membrane, leading to cell lysis.[1][2] Caspase-1 also processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.
Non-canonical Pathway: This pathway is triggered by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 and -5 in humans, or caspase-11 in mice.[2][3] These caspases also cleave GSDMD to induce pyroptosis.[2][3]
Figure 1: Simplified signaling pathways of canonical and non-canonical pyroptosis, highlighting the points of intervention for Ac-YVAD-CMK and Z-VAD-FMK.
Head-to-Head Comparison: Ac-YVAD-CMK vs. Z-VAD-FMK
Ac-YVAD-CMK: The Specific Tool for Canonical Pyroptosis
Ac-YVAD-CMK is a tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β, making it a highly selective and irreversible inhibitor of caspase-1.[4] This specificity is its greatest strength. When your research question is focused on the role of the canonical inflammasome and caspase-1 in pyroptosis, Ac-YVAD-CMK is the superior choice. Its use allows for the specific interrogation of this pathway without the confounding effects of inhibiting other cellular processes like apoptosis.
Experimental data consistently demonstrates that Ac-YVAD-CMK effectively reduces the hallmarks of canonical pyroptosis. In models of sepsis-induced acute kidney injury, treatment with Ac-YVAD-CMK significantly decreased the expression of active caspase-1, mature IL-1β, and IL-18 in renal tissue, and reduced the expression of GSDMD.[3] Similarly, in a mouse model of intracerebral hemorrhage, Ac-YVAD-CMK inhibited caspase-1 activation and the production of mature IL-1β.[10] In lipopolysaccharide (LPS)-induced acute lung injury in mice, Ac-YVAD-CMK was shown to prevent alveolar macrophage pyroptosis and reduce lung injury more effectively than a caspase-3 inhibitor.[9][14]
However, its high specificity is also a limitation. Ac-YVAD-CMK is a weak inhibitor of caspases-4 and -5, the initiators of the non-canonical pyroptosis pathway.[4] Therefore, if your experimental system involves intracellular LPS and the non-canonical pathway, Ac-YVAD-CMK may not provide complete inhibition of pyroptosis.
Z-VAD-FMK: The Broad-Spectrum Blocker with a Caveat
Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor, meaning it blocks the activity of a wide range of caspases, including those involved in both pyroptosis (caspase-1, -4, -5, -11) and apoptosis (caspase-3, -7, -8, -9).[7][8] This broad activity makes it a potent inhibitor of both canonical and non-canonical pyroptosis.
However, the broad-spectrum nature of Z-VAD-FMK introduces a significant experimental caveat: the potential to switch cell death pathways. By inhibiting caspases, particularly caspase-8, Z-VAD-FMK can shunt a cell that would otherwise undergo apoptosis towards necroptosis, another form of programmed necrosis.[11][12] This is especially relevant in experimental settings using stimuli like Toll-like receptor (TLR) ligands (e.g., LPS). Studies have shown that in macrophages stimulated with LPS, the addition of Z-VAD-FMK can induce necroptosis.[11] This off-target effect can complicate the interpretation of results, as the observed cell death may not be solely due to the inhibition of pyroptosis.
Experimental Design: A Self-Validating Approach
To rigorously compare these inhibitors, a well-controlled experimental setup is crucial. Here is a workflow designed to provide clear, interpretable results.
Figure 2: A robust experimental workflow for comparing the efficacy of Ac-YVAD-CMK and Z-VAD-FMK in a canonical pyroptosis model.
Protocol: Induction and Inhibition of Canonical Pyroptosis in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the induction of canonical pyroptosis using LPS and nigericin, and its inhibition by Ac-YVAD-CMK or Z-VAD-FMK.
Materials:
Bone Marrow-Derived Macrophages (BMDMs)
Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
Lipopolysaccharide (LPS) from E. coli O111:B4
Nigericin
Ac-YVAD-CMK (stock solution in DMSO)
Z-VAD-FMK (stock solution in DMSO)
DMSO (vehicle control)
Phosphate-Buffered Saline (PBS)
LDH Cytotoxicity Assay Kit
Mouse IL-1β ELISA Kit
Procedure:
Cell Seeding: Seed BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
Priming: Replace the medium with fresh complete DMEM containing 1 µg/mL LPS. Incubate for 4 hours at 37°C, 5% CO2. This step is crucial to upregulate the expression of pro-IL-1β and components of the NLRP3 inflammasome.
Inhibitor Pre-treatment:
Prepare working solutions of Ac-YVAD-CMK and Z-VAD-FMK in complete DMEM. A typical final concentration to test is 20-50 µM.
Include a vehicle control (DMSO at the same final concentration as the inhibitor stocks).
After the 4-hour priming, remove the LPS-containing medium and add the medium containing the inhibitors or vehicle.
Incubate for 1 hour at 37°C, 5% CO2.
Pyroptosis Induction:
Prepare a working solution of nigericin in complete DMEM (e.g., 10 µM final concentration).
Add the nigericin solution to the wells (except for the unstimulated controls).
Incubate for 1-2 hours at 37°C, 5% CO2.
Sample Collection:
Carefully collect the cell culture supernatant from each well and transfer to microcentrifuge tubes.
Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells.
Transfer the clarified supernatant to new tubes for LDH and ELISA assays.
Data Analysis:
LDH Assay: Measure LDH release in the supernatants according to the manufacturer's instructions. This will quantify cell lysis, a key feature of pyroptosis.
IL-1β ELISA: Measure the concentration of mature IL-1β in the supernatants according to the manufacturer's instructions. This assesses the inhibition of caspase-1 processing activity.
Conclusion and Recommendations
The choice between Ac-YVAD-CMK and Z-VAD-FMK is not a matter of one being universally "better," but rather which is the right tool for the specific scientific question.
For specific investigation of the canonical, caspase-1-dependent pyroptosis pathway, Ac-YVAD-CMK is the recommended inhibitor. Its high selectivity provides confidence that the observed effects are due to the inhibition of caspase-1, without the confounding variable of blocking apoptosis.
Z-VAD-FMK can be used to broadly inhibit pyroptosis when the involvement of multiple caspases is suspected, or when studying the non-canonical pathway. However, researchers must be vigilant about its potential to induce necroptosis. It is highly recommended to include controls for necroptosis (e.g., co-treatment with a RIPK1 inhibitor like Necrostatin-1) when using Z-VAD-FMK, especially in systems where TLRs are activated.
References
Broz, P., & Dixit, V. M. (2016). Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases. Nature Reviews Immunology, 16(7), 407-420. Available from: [Link]
InvivoGen. (n.d.). Ac-YVAD-cmk. Retrieved from [Link]
Lee, Y. J., & Lee, S. H. (2022). Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages. Immune Network, 22(2), e15. Available from: [Link]
Li, X., Yao, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1824. Available from: [Link]
Ren, Y., Su, Y., et al. (2013). Involvement of Autophagy in z-VAD-FMK Induced Photoreceptor Necroptosis, a Caspase-Independent Cell Death, after Experimental Retinal Detachment. Investigative Ophthalmology & Visual Science, 54(15), 4077. Available from: [Link]
Schneider, K. S., et al. (2017). The Inflammasome Drives GSDMD-Independent Secondary Pyroptosis and IL-1 Release in the Absence of Caspase-1 Protease Activity. Cell Reports, 21(13), 3846-3859. Available from: [Link]
He, Y., et al. (2023). Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice. Frontiers in Immunology, 14. Available from: [Link]
Yang, J., et al. (2018). Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor. Proceedings of the National Academy of Sciences, 115(26), 6792-6797. Available from: [Link]
Wang, R., et al. (2021). Caspase-1-Dependent Pyroptosis Mediates Adjuvant Activity of Platycodin D as an Adjuvant for Intramuscular Vaccines. Pharmaceutics, 13(10), 1583. Available from: [Link]
Chen, L., et al. (2015). Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice. Chinese Medical Journal, 128(19), 2639-2646. Available from: [Link]
Li, H., et al. (2021). Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis. Mediators of Inflammation, 2021, 6683418. Available from: [Link]
Wang, F., et al. (2018). AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage. Mediators of Inflammation, 2018, 5173873. Available from: [Link]
Chinese Medical Journal. (2015). Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice. ResearchGate. Retrieved from [Link]
Wang, K., et al. (2023). Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors. Frontiers in Immunology, 14. Available from: [Link]
ResearchGate. (n.d.). Effects of PCD inhibitors [pan-caspase inhibitor (Z-VAD-FMK), RIPK1.... Retrieved from [Link]
Andrä, J., et al. (2021). Pyroptosis: A Common Feature of Immune Cells of Haemodialysis Patients. International Journal of Molecular Sciences, 22(23), 12852. Available from: [Link]
Cambridge Bioscience. (n.d.). Ac-YVAD-cmk. Retrieved from [Link].co.uk/p/Ac-YVAD-cmk)
validation of Ac-YVAD-CMK specificity for caspase-1
Title: Validating Caspase-1 Specificity: A Comparative Guide to Ac-YVAD-CMK and Alternative Inhibitors in Pyroptosis Research Executive Summary In the rapidly expanding field of regulated cell death, distinguishing betwe...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validating Caspase-1 Specificity: A Comparative Guide to Ac-YVAD-CMK and Alternative Inhibitors in Pyroptosis Research
Executive Summary
In the rapidly expanding field of regulated cell death, distinguishing between apoptosis, necroptosis, and pyroptosis requires highly specific molecular probes. Caspase-1, the effector protease of the canonical inflammasome, drives pyroptosis through the cleavage of Gasdermin D (GSDMD) and the maturation of pro-inflammatory cytokines IL-1β and IL-18[1][2].
For researchers and drug development professionals, selecting the correct caspase inhibitor is paramount to ensure experimental integrity. This guide provides a critical, data-driven comparison of Ac-YVAD-CMK —an irreversible, peptide-based Caspase-1 inhibitor—against other clinical and preclinical alternatives. By detailing the causality behind inhibitor selection and providing self-validating experimental protocols, this document serves as an authoritative framework for validating Caspase-1 specificity in vitro and in cellulo.
Mechanistic Grounding: The Chemical Biology of Ac-YVAD-CMK
To validate an inhibitor, one must first understand its mechanism of action. Ac-YVAD-CMK (Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid chloromethyl ketone) is rationally designed based on the natural substrate recognition sequence of Caspase-1 (YVAD)[3][4].
The Recognition Motif (YVAD): Caspases cleave after aspartic acid residues, but their specificity is dictated by the three amino acids N-terminal to the cleavage site. The YVAD sequence is highly specific to the Caspase-1/-4/-5 subfamily (inflammatory caspases) and binds with low affinity to apoptotic executioner caspases like Caspase-3 (which prefers DEVD)[5].
The Warhead (CMK): The chloromethyl ketone (CMK) group acts as a potent electrophile. Once the YVAD peptide guides the molecule into the Caspase-1 active site, the catalytic cysteine residue of the enzyme performs a nucleophilic attack on the CMK group, resulting in irreversible alkylation and permanent enzyme inactivation[6].
Fig 1: Mechanism of Ac-YVAD-CMK blocking Caspase-1-mediated pyroptosis and cytokine release.
Comparative Profiling of Caspase Inhibitors
When designing an experiment to isolate Caspase-1 activity, relying solely on Ac-YVAD-CMK is insufficient. A robust experimental design requires orthogonal validation using broad-spectrum and alternative-target inhibitors to rule out off-target effects.
Table 1: Quantitative Comparison of Common Caspase Inhibitors
Data synthesized from established biochemical profiling assays and preclinical reports[5][7][8].
Expert Insight on Causality: Why choose a CMK warhead over an FMK (fluoromethyl ketone) or CHO (aldehyde) warhead?
Aldehydes (CHO) are reversible inhibitors; they are excellent for transient assays but can be displaced by high concentrations of natural substrates over long incubation periods. FMK inhibitors are irreversible and highly cell-permeable but are known to cross-react with other cysteine proteases like cathepsins. CMK inhibitors strike a balance: they provide the permanent blockade required for long-term cellular assays (like 24-hour cytokine release) while maintaining a tighter steric specificity for their target caspase compared to FMK[1][6].
Self-Validating Experimental Protocols
To establish E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols cannot merely list steps; they must include internal controls that validate the assay's logic. The following protocols are designed as "self-validating systems."
Protocol A: Cell-Free Enzymatic Specificity Assay
Objective: To prove direct target engagement and confirm that Ac-YVAD-CMK does not cross-react with executioner caspases (Caspase-3).
Causality: Cellular assays are confounded by membrane permeability and upstream signaling. A cell-free recombinant enzyme assay isolates the direct biochemical interaction.
Step-by-Step Methodology:
Reagent Preparation: Prepare recombinant human Caspase-1 and Caspase-3 in assay buffer (50 mM HEPES, 50 mM NaCl, 0.1% CHAPS, 10 mM DTT, 5% Glycerol, pH 7.2). DTT is critical as caspases require a reducing environment to maintain the active-site cysteine.
Inhibitor Titration: Prepare a 10-point 1:3 serial dilution of Ac-YVAD-CMK (starting at 10 μM) in DMSO. Include a vehicle control (DMSO only) and a positive control inhibitor (Ac-DEVD-CHO for Caspase-3).
Pre-incubation: Incubate the recombinant enzymes with the inhibitors for 30 minutes at 37°C. Crucial Step: Because CMK is an irreversible alkylator, pre-incubation is mandatory to allow covalent bond formation before the substrate is introduced.
Substrate Addition:
To Caspase-1 wells, add 50 μM of the fluorogenic substrate Ac-YVAD-AMC .
To Caspase-3 wells, add 50 μM of Ac-DEVD-AFC .
Kinetic Readout: Measure fluorescence continuously for 60 minutes (AMC: Ex 380nm/Em 460nm; AFC: Ex 400nm/Em 505nm).
Validation Check: Ac-YVAD-CMK must show an IC50 in the low nanomolar range for Caspase-1, but >10 μM for Caspase-3. Conversely, Ac-DEVD-CHO must inhibit Caspase-3 without affecting Caspase-1.
Objective: To validate that Ac-YVAD-CMK specifically blocks canonical inflammasome-mediated pyroptosis without impairing upstream signaling or inducing cytotoxicity.
Causality: We use Bone Marrow-Derived Macrophages (BMDMs) treated with LPS and Nigericin. LPS (Signal 1) acts via TLR4 to upregulate pro-IL-1β and NLRP3 transcription[2]. Nigericin (Signal 2), a potassium ionophore, triggers K+ efflux, forcing NLRP3 assembly and Caspase-1 activation[2].
Fig 2: Experimental workflow for validating Caspase-1 inhibition in living macrophages.
Step-by-Step Methodology:
Cell Seeding: Seed BMDMs at
1×105
cells/well in a 96-well plate. Allow adherence overnight.
Signal 1 (Priming): Treat cells with 1 μg/mL LPS for 4 hours.
Validation Check: Collect a lysate from a subset of wells and perform a Western Blot for pro-IL-1β. If LPS priming worked, pro-IL-1β (~31 kDa) will be highly expressed. Ac-YVAD-CMK should not affect this step[6].
Inhibitor Pre-treatment: Wash cells and add fresh media containing 20 μM Ac-YVAD-CMK, 20 μM Z-VAD-FMK (Pan-caspase control), or 20 μM Ac-DEVD-CHO (Apoptosis control). Incubate for 1 hour.
Signal 2 (Activation): Add 10 μM Nigericin for 45 minutes.
Supernatant (LDH Assay): Measure Lactate Dehydrogenase release as a proxy for GSDMD-mediated membrane rupture (pyroptosis).
Data Interpretation (The Self-Validating Logic):
Ac-YVAD-CMK must block both IL-1β release and LDH release[6].
Z-VAD-FMK will also block both (due to broad-spectrum activity)[1].
Ac-DEVD-CHO must fail to block IL-1β and LDH release, proving that the cell death is pyroptotic (Caspase-1 driven), not apoptotic (Caspase-3 driven).
Conclusion & Best Practices for Drug Development
When utilizing Ac-YVAD-CMK as a preclinical probe, researchers must account for its structural limitations. While highly selective for Caspase-1 over apoptotic caspases, it exhibits known cross-reactivity with the non-canonical inflammasome effectors Caspase-4 (human) and Caspase-11 (murine)[10][11]. Therefore, if an experiment requires absolute differentiation between canonical (Caspase-1) and non-canonical (Caspase-4/11) pathways, Ac-YVAD-CMK should be paired with genetic knockout models (e.g., Casp1-/- vs Casp11-/- mice) rather than relying on chemical inhibition alone.
For clinical translation, the irreversible nature of the CMK warhead presents toxicity challenges, which is why reversible prodrugs like VX-765 (Belnacasan) are preferred for in vivo therapeutic development[5][12]. However, for fundamental mechanistic validation and in vitro assay development, Ac-YVAD-CMK remains the gold-standard reference compound.
Ac-YVAD-CMK Cross-Reactivity: A Technical Comparison Guide for Inflammatory Caspase Inhibition
Executive Summary For decades, Ac-YVAD-CMK (Acetyl-tyrosyl-valyl-alanyl-aspartyl-chloromethylketone) has been the gold-standard tool compound for investigating Caspase-1 activity and canonical inflammasome signaling. How...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For decades, Ac-YVAD-CMK (Acetyl-tyrosyl-valyl-alanyl-aspartyl-chloromethylketone) has been the gold-standard tool compound for investigating Caspase-1 activity and canonical inflammasome signaling. However, the assumption of absolute specificity is a persistent pitfall in innate immunity research. Because human inflammatory caspases (Caspase-1, -4, and -5) share profound structural homology within their catalytic pockets, Ac-YVAD-CMK exhibits significant cross-reactivity with Caspase-4 and Caspase-5 at standard in vitro working concentrations [1].
This guide provides a rigorous, data-driven comparison of Ac-YVAD-CMK against alternative inflammatory caspase inhibitors. It is designed to help researchers objectively select the correct pharmacological tools and design self-validating experimental workflows to distinguish between canonical (Caspase-1) and non-canonical (Caspase-4/5) inflammasome activation.
The Mechanistic Basis of Cross-Reactivity
To understand why Ac-YVAD-CMK cross-reacts, we must examine the enzyme-substrate causality. All inflammatory caspases possess a strict requirement for an Aspartate (Asp) residue at the P1 position of their substrates. Specificity is primarily driven by the S4 subsite of the enzyme pocket:
Caspase-1 features a tight S4 pocket that perfectly accommodates the bulky, hydrophobic Tyrosine (Tyr/Y) found in the YVAD sequence.
Caspase-4 and Caspase-5 possess a slightly larger S4 pocket that optimally binds the aromatic Tryptophan (Trp/W) found in the WEHD sequence (derived from pro-IL-1β and other substrates) [2].
Because the S4 pocket of Caspase-4/5 is flexible enough to accommodate Tyrosine, Ac-YVAD-CMK can successfully bind and covalently modify the catalytic cysteine of Caspase-4/5. While the affinity (
Ki
) for Caspase-4/5 is roughly 200- to 400-fold lower than for Caspase-1, the standard experimental practice of using 10 μM to 50 μM of Ac-YVAD-CMK in cell culture results in pan-inflammatory caspase inhibition , completely ablating non-canonical pyroptosis [1].
Diagram 1: Structural overlap in inflammatory caspase active sites leads to inhibitor cross-reactivity.
Quantitative Comparison of Inflammatory Caspase Inhibitors
When selecting an inhibitor, researchers must evaluate the therapeutic window between the target and off-target caspases. The table below summarizes the in vitro inhibition constants (
Ki
) and half-maximal inhibitory concentrations (
IC50
) for leading peptide-based inhibitors.
Inhibitor
Sequence Origin
Caspase-1 Affinity
Caspase-4 Affinity
Caspase-5 Affinity
Primary Application
Ac-YVAD-CMK
Pro-IL-1β
Ki
= 0.8 nM
Ki
= 362 nM
Ki
= 163 nM
Caspase-1 specific (only at <100 nM) [1]
Z-WEHD-FMK
Optimal Casp-4/5
IC50
≈ 16 nM
IC50
≈ 8 nM
IC50
≈ 16 nM
Pan-inflammatory caspase inhibition [3]
Ac-FLTD-CMK
Gasdermin D (GSDMD)
IC50
= 46.7 nM
IC50
= 1.49 μM
IC50
= 329 nM
GSDMD cleavage blockade [4]
Key Takeaway: There is currently no commercially available peptide-based inhibitor that perfectly isolates Caspase-1 from Caspase-4/5 at micromolar concentrations. If Ac-YVAD-CMK is used at 20 μM to ensure complete Caspase-1 blockade in whole cells, it will simultaneously inhibit Caspase-4 and -5.
Experimental Protocol: Deconvoluting Caspase-1 vs. Caspase-4/5 Activity
To establish a self-validating system, researchers cannot rely on a single inhibitor concentration. You must utilize a titration strategy combined with differential pathway triggers .
Materials Required
Cell Line: PMA-differentiated THP-1 human macrophages (express both Casp-1 and Casp-4/5).
Macrophage Priming: Seed THP-1 macrophages at
1×105
cells/well in a 96-well plate. Treat with 100 ng/mL extracellular LPS for 4 hours to upregulate pro-IL-1β and pro-Caspase-4/5 expression.
Inhibitor Titration (The Critical Step): Wash cells and apply Ac-YVAD-CMK in a logarithmic titration: Vehicle, 10 nM, 100 nM, 1 μM, 10 μM, and 50 μM . Incubate for 1 hour.
Causality Note: At 10-100 nM, Ac-YVAD-CMK will saturate Caspase-1 (
Ki
0.8 nM) while leaving Caspase-4/5 largely active (
Ki
> 160 nM).
Differential Activation:
Cohort A (Canonical): Add 10 μM Nigericin for 45 minutes.
Cohort B (Non-Canonical): Transfect 2 μg/mL LPS into the cytosol using a transfection reagent. Incubate for 16 hours.
Orthogonal Readouts: Collect supernatants. Quantify IL-1β via ELISA and cell death via LDH release.
Data Interpretation: A true Caspase-1 specific response will show ablated IL-1β in Cohort A at 100 nM Ac-YVAD-CMK, while LDH release in Cohort B remains high. If LDH release in Cohort B drops at 10 μM Ac-YVAD-CMK, you have crossed the threshold into Caspase-4/5 cross-reactivity.
Diagram 2: Self-validating experimental workflow for deconvoluting inflammatory caspase activity.
Emerging Alternatives: Allosteric Inhibitors
Because the catalytic active sites of Caspase-1, -4, and -5 are highly conserved, peptide-based active-site inhibitors (like YVAD and WEHD) will always suffer from inherent cross-reactivity limitations.
To overcome this, the pharmaceutical industry is shifting toward allosteric inhibitors . Recent publications (March 2025) highlight the development of novel small molecules that bind outside the highly conserved catalytic pocket, locking Caspase-4/5 into an inactive conformation [5]. These allosteric modulators demonstrate absolute selectivity for Caspase-4/5 over Caspase-1, allowing researchers to cleanly isolate non-canonical inflammasome signaling without relying on genetic knockouts (e.g., CRISPR/Cas9
CASP4−/−
) which can suffer from compensatory upregulation of parallel pathways.
Conclusion and Best Practices
When utilizing Ac-YVAD-CMK in immunological assays, researchers must abandon the assumption that it is a "Caspase-1 specific" inhibitor at all concentrations.
Best Practices:
Never use a single high dose: Using 50 μM Ac-YVAD-CMK will inhibit Caspase-1, Caspase-4, and Caspase-5. Always perform a dose-response curve.
Use orthogonal validation: Pair Ac-YVAD-CMK data with genetic approaches (siRNA/CRISPR) or highly specific GSDMD inhibitors (e.g., Disulfiram or Ac-FLTD-CMK) to validate the terminal executioner of pyroptosis.
Contextualize the trigger: Ensure your experimental design accounts for the fact that Caspase-4/5 can independently cleave GSDMD to induce pyroptosis, which subsequently triggers the NLRP3/Caspase-1 axis via potassium efflux.
References
Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines
Source: Journal of Neuroscience (Citing Garcia-Calvo et al., 1998)
URL:[Link]
Caspases and their substrates
Source: Cell Death & Differentiation (NIH PMC)
URL:[Link]
Constitutively Active Inflammasome in Human Melanoma Cells Mediating Autoinflammation via Caspase-1 Processing and Secretion of Interleukin-1β
Source: Journal of Biological Chemistry (NIH PMC)
URL:[Link]
New insights into the noncanonical inflammasome point to caspase-4 as a druggable target
Source: Nature Reviews Immunology / Ventus Therapeutics
URL:[Link]
Comparative
Comparative Efficacy Guide: Ac-YVAD-CMK vs. Ac-DEVD-CHO in Programmed Cell Death
As a Senior Application Scientist, I frequently consult with research teams struggling to isolate specific programmed cell death (PCD) pathways in their in vitro and in vivo models. When distinguishing between apoptosis...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with research teams struggling to isolate specific programmed cell death (PCD) pathways in their in vitro and in vivo models. When distinguishing between apoptosis and pyroptosis, the precision of your pharmacological inhibitors is the bedrock of your experimental integrity.
This guide provides an authoritative, data-driven comparison of two foundational peptide inhibitors: Ac-YVAD-CMK (targeting Caspase-1) and Ac-DEVD-CHO (targeting Caspase-3/7). By understanding their divergent kinetic mechanisms and applying self-validating experimental designs, researchers can definitively uncouple inflammatory cell death from silent apoptotic execution.
Mechanistic Divergence & Target Specificity
The choice between Ac-YVAD-CMK and Ac-DEVD-CHO is not merely a choice of target, but a choice of chemical kinetics and pathway topology.
Ac-DEVD-CHO (Apoptosis Blockade): This synthetic peptide aldehyde mimics the PARP cleavage site (Asp-Glu-Val-Asp). It acts as a reversible competitive inhibitor of executioner caspases, primarily Caspase-3 (
Ki
= 230 pM) and Caspase-7 (
Ki
= 1.6 nM)[1]. The aldehyde (-CHO) group forms a reversible thiohemiacetal complex with the catalytic cysteine in the caspase active site. Because it is reversible, it is highly effective for acute in vitro assays but may require continuous presence in the media to prevent target dissociation over extended timelines.
Ac-YVAD-CMK (Pyroptosis Blockade): This tetrapeptide targets Caspase-1 (Interleukin-1
β
Converting Enzyme, ICE), the primary driver of canonical pyroptosis[2]. Unlike aldehydes, the chloromethyl ketone (-CMK) moiety acts as an irreversible alkylating agent. It covalently binds to the active site cysteine of Caspase-1 (
Ki
= 0.8 nM)[3]. This irreversible nature makes it exceptionally potent for long-term in vivo studies (such as ischemia or sepsis models) because the enzyme remains permanently inactivated even if the free inhibitor is cleared from the system[3]. Crucially, Ac-YVAD-CMK exhibits extreme selectivity, showing virtually no inhibition of Caspase-3 (
Ki>10,000
nM)[3].
Caption: Mechanistic divergence of Ac-DEVD-CHO and Ac-YVAD-CMK in programmed cell death pathways.
Quantitative Efficacy & Pharmacological Profiles
To ensure rigorous experimental design, researchers must align the inhibitor's kinetic profile with the assay's temporal requirements. Below is a synthesized comparison of their biochemical properties.
A robust protocol does not merely measure an outcome; it proves the causality of that outcome. As an application scientist, I mandate that all inhibitor assays utilize orthogonal readouts —combining a phenotypic assay (e.g., cell viability) with a biochemical assay (e.g., Western blot of the specific substrate). If the phenotypic rescue does not match the biochemical blockade, you have uncovered an off-target effect or an assay artifact.
Protocol A: Validating Apoptosis Inhibition via Ac-DEVD-CHO
This protocol utilizes Staurosporine (a pan-kinase inhibitor) to induce intrinsic apoptosis, using Ac-DEVD-CHO to rescue the cells[4].
Step-by-Step Methodology:
Cell Seeding: Seed target cells (e.g., Jurkat or HeLa) at
1×105
cells/mL in a 6-well plate. Incubate overnight.
Pre-treatment (Critical Step): Add Ac-DEVD-CHO to the experimental wells at a final concentration of 10
μ
M[4]. Include a Vehicle Control well (DMSO equivalent to the inhibitor volume). Incubate for exactly 1 hour. Causality note: Pre-incubation is mandatory to allow the peptide to permeate the cell membrane and occupy the caspase active sites before the apoptotic cascade initiates.
Induction: Add Staurosporine (1
μ
M) to both the Vehicle and Ac-DEVD-CHO wells. Leave one well completely untreated (Absolute Negative Control).
Incubation: Incubate for 4–6 hours.
Orthogonal Readouts (Self-Validation):
Readout 1 (Phenotypic): Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via Flow Cytometry. Ac-DEVD-CHO should significantly reduce the Annexin V+/PI- (early apoptotic) population.
Readout 2 (Biochemical): Lyse a parallel set of cells and perform a Western Blot for PARP (116 kDa). Staurosporine will induce an 89 kDa cleaved PARP band. Ac-DEVD-CHO must completely abrogate this 89 kDa band.
Protocol B: Validating Pyroptosis Inhibition via Ac-YVAD-CMK
This protocol utilizes the canonical NLRP3 inflammasome activation model (LPS + ATP) in macrophages to induce pyroptosis[2].
Step-by-Step Methodology:
Cell Seeding & Priming: Seed Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells. Prime the cells with LPS (500 ng/mL) for 4 hours. Causality note: LPS binding to TLR4 upregulates the transcription of pro-IL-1
β
and NLRP3, which are required substrates for the subsequent steps.
Pre-treatment: Wash cells and apply Ac-YVAD-CMK at 20–40
μ
M. Incubate for 1 hour. The irreversible nature of the CMK group ensures Caspase-1 is permanently locked in an inactive state[3].
Activation: Add ATP (5 mM) for 45–60 minutes to trigger potassium efflux and assemble the NLRP3 inflammasome.
Orthogonal Readouts (Self-Validation):
Readout 1 (Membrane Integrity): Assay the cell culture supernatant for Lactate Dehydrogenase (LDH) release. Ac-YVAD-CMK should reduce LDH release to near-baseline levels.
Readout 2 (Cytokine Release): Perform an ELISA on the supernatant for mature IL-1
β
(17 kDa).
Readout 3 (Biochemical): Perform a Western Blot on the cell lysate for Gasdermin D (GSDMD). Ac-YVAD-CMK must prevent the appearance of the cleaved GSDMD-N terminal pore-forming domain (p30)[2].
Caption: Standardized experimental workflow for self-validating caspase inhibitor efficacy in vitro.
Field-Proven Insights for Drug Development
When translating these inhibitors from basic research to drug development models, consider the following practical realities:
Media Stability: Aldehyde inhibitors like Ac-DEVD-CHO can be susceptible to oxidation or interaction with primary amines in complex media over long incubation periods. If an assay extends beyond 24 hours, re-dosing Ac-DEVD-CHO may be required. Conversely, Ac-YVAD-CMK forms a permanent covalent bond; once the target is alkylated, the enzyme is dead, making it superior for prolonged in vivo disease models like sepsis or traumatic brain injury[2].
Cell Permeability: Both compounds are N-acetylated to remove the charge from the N-terminus, improving lipophilicity and cell permeability. However, the CMK moiety is highly reactive. To prevent non-specific alkylation of off-target cellular thiols (like glutathione), Ac-YVAD-CMK should be used at the lowest empirically validated concentration (typically 10-40
μ
M)[2].
Solubility & Storage: Both peptides are highly hydrophobic and must be reconstituted in high-purity DMSO. Aliquots should be stored at -80°C and subjected to minimal freeze-thaw cycles. Aqueous working solutions must be prepared immediately before use, as the CMK group will slowly hydrolyze in water.
A Senior Application Scientist's Guide to Validating the Inhibitory Effect of Ac-YVAD-CMK on GSDMD Cleavage
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technically-grounded framework for validating the efficacy of Ac-YVAD-CMK in preventing Gasdermin D (GSDMD) cleava...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for validating the efficacy of Ac-YVAD-CMK in preventing Gasdermin D (GSDMD) cleavage, a critical event in pyroptotic cell death. Moving beyond a simple protocol, we will explore the causal logic behind experimental design, compare Ac-YVAD-CMK to relevant alternatives, and present a self-validating workflow to ensure data integrity and reproducibility.
The Central Role of GSDMD Cleavage in Pyroptosis
Pyroptosis is a highly inflammatory form of programmed cell death, essential for host defense but also implicated in numerous inflammatory diseases.[1][2] Its execution hinges on the activation of inflammatory caspases. In the canonical pathway, cellular sensors assemble into a multi-protein complex called an inflammasome—the NLRP3 inflammasome being the most studied.[3][4] This assembly leads to the auto-activation of Caspase-1.[4]
Once active, Caspase-1 has two principal substrates: it processes pro-inflammatory cytokines (pro-IL-1β and pro-IL-18) into their mature, secretable forms, and it cleaves Gasdermin D (GSDMD).[5][6] GSDMD cleavage is the defining step of pyroptosis.[6] It unmasks the N-terminal domain (GSDMD-N), which oligomerizes and inserts into the plasma membrane, forming large pores.[4][7] These pores disrupt the cell's osmotic balance, leading to swelling, lysis, and the forceful release of mature cytokines and other damage-associated molecular patterns (DAMPs), thereby amplifying the inflammatory response.[1][4]
Given its position as the direct executioner of pyroptosis, inhibiting the cleavage of GSDMD is a primary therapeutic strategy for controlling inflammation.
Caption: Canonical NLRP3 inflammasome pathway and points of inhibition.
Ac-YVAD-CMK: A Tool for Interrogating Caspase-1 Activity
Ac-YVAD-CMK (N-Acetyl-Tyr-Val-Ala-Asp-chloromethylketone) is a well-established, cell-permeable, and irreversible inhibitor of Caspase-1.[5][8][9]
Mechanism of Action: Its design is a classic example of targeted inhibition. The tetrapeptide sequence 'YVAD' mimics the cleavage site recognized by Caspase-1 in its substrates, such as pro-IL-1β.[5] The chloromethylketone (CMK) group forms a covalent bond with the cysteine residue in the catalytic site of Caspase-1, leading to irreversible inactivation.[10]
Scientific Rationale for Use: By selectively targeting Caspase-1, Ac-YVAD-CMK allows researchers to directly probe the downstream consequences of this specific enzyme's activity.[8][11][12] Its use helps to confirm that GSDMD cleavage and subsequent pyroptosis are indeed Caspase-1-dependent events in a given experimental model. While potent against Caspase-1, it is reported to be a weak inhibitor of the human non-canonical inflammatory caspases, Caspase-4 and Caspase-5.[5][13]
However, it is crucial to note that some studies have shown that at commonly used concentrations, Ac-YVAD-CMK may effectively block IL-1β processing but fail to completely prevent GSDMD cleavage and pyroptosis, suggesting that only a small amount of residual Caspase-1 activity might be sufficient to cleave GSDMD.[14][15] This makes direct validation of GSDMD cleavage, as outlined below, an essential step rather than an assumption.
Comparative Analysis of GSDMD Cleavage Inhibitors
Inhibitor Name
Target(s)
Mechanism of Action
Key Features & Specificity
Ac-YVAD-CMK
Caspase-1 (and weakly Caspase-4/5)
Irreversibly binds to the catalytic site of Caspase-1.[5][13]
Selective for Caspase-1; widely used standard.[9][11]
Orally bioavailable prodrug; reported to be more effective than Ac-YVAD-CMK at preventing GSDMD cleavage and pyroptosis.[12][14]
Ac-FLTD-CMK
Caspase-1, -4, -5, -11
Irreversible inhibitor designed based on the GSDMD cleavage site (FLTD).[17][18]
Specifically targets inflammatory caspases that cleave GSDMD; does not inhibit apoptotic caspases like Caspase-3.[10][17] IC50 for Caspase-1 is 46.7 nM.[10][19]
Z-VAD-FMK
Pan-Caspase
Broad-spectrum, irreversible caspase inhibitor.
Inhibits both inflammatory and apoptotic caspases; useful as a broad control but lacks specificity.[10]
Disulfiram (CuET)
GSDMD, GSDME
The active metabolite (CuET) inhibits the pore-forming activity of GSDMD/E N-terminal fragments.[20][21]
Acts downstream of cleavage, inhibiting the executioner function rather than the cleavage itself. FDA-approved drug.[20][21]
Necrosulfonamide
GSDMD
Covalently binds to a cysteine residue on GSDMD, preventing its oligomerization and pore formation.[12]
Directly targets GSDMD, downstream of Caspase-1 activation.
MCC950
NLRP3
Potent and selective small-molecule inhibitor of the NLRP3 inflammasome.
Acts upstream of Caspase-1 activation by preventing NLRP3 assembly. Useful for confirming the NLRP3-dependency of the pathway.
A Self-Validating Experimental Workflow
The core principle of a trustworthy protocol is self-validation. Here, we pair a direct biochemical readout (Western Blot for GSDMD cleavage) with a functional cellular outcome (LDH release for pyroptosis). A positive result is only confirmed when the biochemical inhibition correlates with the functional inhibition.
Caption: Workflow for validating Ac-YVAD-CMK's effect on pyroptosis.
Protocol 1: Induction of Pyroptosis in THP-1 Macrophages
This protocol details the use of human THP-1 cells, a common and reliable model for studying the NLRP3 inflammasome.
Materials:
THP-1 monocytic cell line
RPMI-1640 medium with 10% FBS
Phorbol 12-myristate 13-acetate (PMA)
Lipopolysaccharide (LPS) from E. coli O111:B4
Nigericin sodium salt or ATP
Ac-YVAD-CMK
Vehicle control (DMSO)
96-well and 6-well tissue culture plates
Methodology:
Cell Seeding and Differentiation:
Seed THP-1 monocytes at a density of 0.5 x 10⁶ cells/mL in a 6-well plate (for Western Blot) or 8 x 10⁴ cells/well in a 96-well plate (for LDH assay).
Add PMA to a final concentration of 50-100 ng/mL.
Incubate for 48-72 hours to allow cells to differentiate into adherent, macrophage-like cells. The rationale is that monocytes have low basal expression of inflammasome components, which increases upon differentiation.
After differentiation, gently replace the PMA-containing medium with fresh, PMA-free complete medium and rest the cells for 24 hours.
Priming (Signal 1):
Prime the differentiated macrophages with 0.5-1 µg/mL LPS for 3-4 hours. This step is critical as it upregulates the transcription of NLRP3 and pro-IL-1β via NF-κB signaling, ensuring the cell is poised for inflammasome activation.[4]
Inhibitor Pre-treatment:
Prepare serial dilutions of Ac-YVAD-CMK (e.g., 10 µM, 25 µM, 50 µM) in culture medium.
Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
After LPS priming, gently wash the cells once with pre-warmed medium.
Add the inhibitor or vehicle control to the appropriate wells and incubate for 30-60 minutes.
Activation (Signal 2):
Add the NLRP3 activator. For example, use Nigericin at a final concentration of 10-20 µM or ATP at 5 mM.
This step provides the second signal, which induces K+ efflux, a trigger for NLRP3 inflammasome assembly and subsequent Caspase-1 activation.[4]
Incubate for 45-90 minutes. The exact time should be optimized for your system, but this window is typically sufficient to observe robust pyroptosis.
Sample Collection:
For LDH Assay (96-well plate): Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells and debris. Carefully collect the supernatant for analysis.
For Western Blot (6-well plate): Carefully collect the culture supernatant into a fresh tube. Add lysis buffer (e.g., RIPA buffer with protease inhibitors) directly to the remaining adherent cells. Scrape, collect, and centrifuge the lysate to pellet debris. The supernatant contains secreted proteins, while the lysate contains intracellular proteins. For GSDMD analysis, combining cell lysates and precipitated supernatants can provide a complete picture.[22][23]
Protocol 2: Western Blot Analysis of GSDMD Cleavage
Rationale: This is the direct visual proof of inhibition. The antibody will detect both the full-length GSDMD (~53 kDa) and the cleaved N-terminal fragment (GSDMD-N, ~30-31 kDa).[24] Effective inhibition by Ac-YVAD-CMK will result in a dose-dependent decrease in the GSDMD-N band.
Methodology:
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
SDS-PAGE: Separate the proteins on a 12% or 15% SDS-polyacrylamide gel. A lower percentage gel may not resolve the full-length and cleaved forms adequately.
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). This step prevents non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting GSDMD. An antibody that recognizes both the full-length and N-terminal fragment is ideal.[24] Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[22]
Expected Outcome:
Control (No treatment): Strong band for full-length GSDMD (~53 kDa).
LPS + Nigericin (Vehicle): Appearance of a strong GSDMD-N band (~31 kDa) and a decrease in the full-length band.
LPS + Nigericin + Ac-YVAD-CMK: A dose-dependent reduction in the intensity of the GSDMD-N band compared to the vehicle control.
Rationale: This assay quantifies the loss of plasma membrane integrity, a defining characteristic of pyroptotic cell death.[1][2][25] Released LDH in the supernatant is a stable and reliable marker for cytotoxicity.[26][27]
Methodology:
Prepare Controls (in a 96-well plate):
Spontaneous LDH Release: Wells with untreated, differentiated cells.
Maximum LDH Release: Wells with vehicle-treated, activated cells to which you will add the kit's lysis buffer 45 minutes before the end of the experiment.
Vehicle Control: Wells treated with LPS, vehicle, and Nigericin.
Medium Background: Wells with culture medium only.
Assay Procedure (Using a Commercial Kit):
Carefully transfer 50 µL of supernatant from each well of your experimental plate to a new, flat-bottom 96-well plate.[25][26]
Prepare the LDH reaction mixture according to the manufacturer's protocol.
Add 50 µL of the reaction mixture to each well containing the supernatant.[25]
Incubate for 30 minutes at room temperature, protected from light.
Add 50 µL of the stop solution provided in the kit.
First, subtract the absorbance value of the medium background from all other readings.
Calculate the percentage of cytotoxicity using the formula:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
The inhibitory effect of Ac-YVAD-CMK is observed as a dose-dependent decrease in % Cytotoxicity.
A Researcher's Guide to Confirming the Downstream Effects of Caspase-1 Inhibitor II on Cytokine Release
This guide provides an in-depth, objective comparison of Caspase-1 Inhibitor II (also known as Ac-YVAD-cmk) and its alternatives for the study of inflammasome-mediated cytokine release. We will delve into the causality b...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of Caspase-1 Inhibitor II (also known as Ac-YVAD-cmk) and its alternatives for the study of inflammasome-mediated cytokine release. We will delve into the causality behind experimental design, provide validated protocols, and present comparative data to empower researchers in making informed decisions for their studies.
The Epicenter of Inflammation: The Inflammasome and Caspase-1
The innate immune system relies on sophisticated cellular machinery to detect danger signals, such as those from invading pathogens or cellular stress. Central to this response is the inflammasome , a multi-protein complex that assembles in the cytosol.[1][2] Several types of inflammasomes exist, with the NLRP3 inflammasome being one of the most extensively studied.[3][4]
Upon activation by a diverse array of stimuli, the inflammasome's primary function is to serve as a platform for the activation of Caspase-1 .[1][5][6] Caspase-1 is a cysteine protease synthesized as an inactive zymogen, pro-caspase-1.[6][7] Recruitment to the inflammasome complex facilitates its proximity-induced dimerization and auto-proteolytic cleavage, generating the active enzyme.[5][7]
Active Caspase-1 is the critical executioner of two major downstream inflammatory events:
Cytokine Maturation: It cleaves the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their biologically active, mature forms (IL-1β and IL-18), which are then secreted.[8][9][10] These cytokines are potent mediators of inflammation, recruiting immune cells and driving fever.[11][12][13]
Pyroptosis: It cleaves Gasdermin D, a protein whose N-terminal fragment forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of programmed cell death known as pyroptosis.[8][14][15]
Understanding this pathway is fundamental to immunology and drug development for a host of inflammatory diseases.[15][16] Potent and selective inhibitors are invaluable tools for dissecting these mechanisms.
The Tool in Focus: Caspase-1 Inhibitor II (Ac-YVAD-cmk)
Caspase-1 Inhibitor II, Ac-YVAD-cmk, is a widely used tool for studying inflammasome biology. It is a cell-permeable, irreversible inhibitor that selectively targets the active site of Caspase-1.[17][18][19] Its mechanism involves forming a stable complex with the enzyme, effectively blocking its catalytic activity and preventing the processing of its substrates, pro-IL-1β and pro-IL-18.[17][20] This specificity makes it an excellent choice for experiments designed to confirm whether a particular cellular response is dependent on Caspase-1 activity.
Experimental Validation: A Step-by-Step Guide
To rigorously confirm the downstream effects of Caspase-1 inhibition, a multi-assay approach is recommended. The primary and most direct method is to quantify the reduction in secreted IL-1β. This can be corroborated by assessing the inhibitor's effect on its direct target (Caspase-1 cleavage) and on a key physiological outcome (pyroptosis).
Primary Assay: Quantification of IL-1β Release by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately measuring cytokine concentrations in cell culture supernatants.[21][22] The following protocol is a self-validating system, incorporating essential controls to ensure data integrity.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing Caspase-1 inhibition.
Detailed Protocol:
Cell Culture:
Cell Line: Human THP-1 monocytes or primary mouse bone marrow-derived macrophages (BMDMs) are standard models.[7][23]
Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1-2 x 10^5 cells/well) and allow them to adhere or differentiate. For THP-1 cells, differentiate into macrophage-like cells with PMA (50-100 ng/mL) for 48-72 hours.[23]
Priming (Signal 1):
Rationale: Most cells do not constitutively express high levels of pro-IL-1β. Priming with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) is necessary to upregulate the transcription of the IL1B gene.[2][4][24]
Procedure: Replace the medium with fresh culture medium containing LPS (e.g., 500 ng/mL) and incubate for 3-4 hours.[7]
Inhibitor Treatment:
Procedure: Pre-incubate the primed cells with varying concentrations of Caspase-1 Inhibitor II (e.g., 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for 30-60 minutes. This allows the inhibitor to enter the cells and engage its target before inflammasome activation.[7]
Activation (Signal 2):
Rationale: A second signal is required to trigger the assembly of the NLRP3 inflammasome.[2][4] Common activators include nigericin or ATP, which induce potassium efflux, a key trigger for NLRP3 activation.[4][23][24]
Procedure: Add the NLRP3 activator directly to the wells (e.g., 10-20 µM nigericin or 5 mM ATP) and incubate for 45-60 minutes.[7][23]
Supernatant Collection:
Procedure: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet cells and debris. Carefully collect the supernatant for analysis.[7]
IL-1β ELISA:
Principle: This is a sandwich ELISA where a capture antibody coated on the plate binds to IL-1β in the sample. A second, biotin-conjugated detection antibody binds to a different epitope on the IL-1β. Finally, a streptavidin-HRP conjugate is added, followed by a colorimetric substrate. The color intensity is proportional to the amount of IL-1β.[22][25][26]
Abbreviated Steps:
Coat a 96-well ELISA plate with anti-IL-1β capture antibody.[21]
Block the plate to prevent non-specific binding.
Add standards (recombinant IL-1β) and collected supernatants to the wells and incubate.[25][27]
Wash, then add biotinylated anti-IL-1β detection antibody and incubate.[27]
Wash, then add TMB substrate and incubate until color develops.[21]
Add stop solution and read the absorbance at 450 nm on a microplate reader.[27]
Calculate IL-1β concentrations from the standard curve.
Confirmatory Assays
Western Blot for Caspase-1 Cleavage:
Rationale: To confirm that the inhibitor is acting on its intended target, you can visualize the processing of pro-caspase-1 into its active cleaved fragments (p20 and p10). Effective inhibition will result in a decreased amount of the cleaved p20 subunit.[7][28]
Methodology: After the treatment steps, collect both the cell lysate and the supernatant. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the cleaved p20 subunit of Caspase-1.[7][29][30] A loading control like β-actin should be used for the lysate.[7]
LDH Release Assay for Pyroptosis:
Rationale: Since Caspase-1 activation also leads to pyroptosis, measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the supernatant serves as a proxy for this form of lytic cell death.[14][31][32]
Methodology: Use a commercially available colorimetric LDH cytotoxicity kit on the collected supernatants. The amount of LDH released is directly proportional to the number of lysed cells.[23][33] The protocol typically involves adding a reaction mixture to the supernatant and measuring the resulting absorbance change.[23]
Comparative Analysis of Caspase-1 Inhibitors
While Caspase-1 Inhibitor II is a staple, other inhibitors exist with different properties that may be advantageous for specific experimental contexts.
Mechanistic studies in cell culture to confirm Caspase-1 dependence
Preclinical and clinical studies of inflammatory diseases[34][41]
Preclinical studies, particularly in models of arthritis[37][38]
Conclusion and Best Practices
Confirming the downstream effects of Caspase-1 inhibition requires a methodologically sound approach. Caspase-1 Inhibitor II (Ac-YVAD-cmk) is a reliable tool for demonstrating the direct role of Caspase-1 in cytokine processing and pyroptosis in cellular models.
Key Takeaways for Scientific Integrity:
Validate with Multiple Assays: Relying solely on one readout can be misleading. Corroborate your cytokine release data (ELISA) with direct target engagement (Western Blot for Caspase-1 cleavage) and a relevant physiological outcome (LDH assay for pyroptosis).
Use Appropriate Controls: Your experimental design is only as strong as your controls. Always include untreated, vehicle-treated, and positive activation controls to ensure your results are interpretable and valid.
Optimize Concentrations: Perform dose-response curves for both your inflammasome activator and your inhibitor to find the optimal concentrations for your specific cell type and experimental conditions.
Choose the Right Tool: For in vitro mechanistic studies, Ac-YVAD-cmk is an excellent choice. For in vivo studies or experiments requiring a reversible inhibitor, prodrugs like VX-765 or Pralnacasan are more appropriate alternatives.[34][38]
By following these guidelines and understanding the causal relationships within the inflammasome pathway, researchers can generate robust, reproducible, and high-impact data.
References
Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity. Springer Nature.
Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity. Journal of Experimental Medicine.
Caspase-1: The inflammasome and beyond. SciSpace.
Detection of pyroptosis by measuring released lactate dehydrogenase activity. PMC.
Application Notes and Protocols: LDH Release Assay for Pyroptosis using the NLRP3 Inhibitor Nlrp3-IN-32. Benchchem.
Caspase 1. Wikipedia.
VX-765. Alzheimer's Drug Discovery Foundation.
Caspase-1-Mediated Activation of Interleukin-1β (IL-1β) and IL-18 Contributes to Innate Immune Defenses against Salmonella enterica Serovar Typhimurium Infection. ASM Journals.
Inflammasomes: Caspase-1-Activating Platforms with Critical Roles in Host Defense. Frontiers.
Inflammasome activation and IL-1β and IL-18 processing during infection. PubMed - NIH.
Detection of pyroptosis by measuring released lactate dehydrogenase activity. PubMed.
Caspase-1: the inflammasome and beyond. PubMed.
Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly. JoVE.
Human IL-1β (Interleukin 1 Beta) ELISA Kit. MP Biomedicals.
Human IL-1β ELISA Kit. Thermo Fisher Scientific.
Clinical effects of Pralnacasan (PRAL), an orally-active interleukin-1beta converting enzyme (ICE) inhibitor, in a 285 patient PhII trial in rheumatoid arthritis. ResearchGate.
Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice. PubMed.
VX 765. Tocris Bioscience.
Pralnacasan - Drug Targets, Indications, Patents. Patsnap Synapse.
Caspase 1 (ICE) Inhibitor II. 1 mg.
Apoptosis western blot guide. Abcam.
Caspase-1-Inhibitor II. Sigma-Aldrich.
Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases. PMC.
The Caspase-1 Inflammasome & its Role in Autoinflammatory Diseases. R&D Systems.
What are caspase 1 inhibitors and how do they work?. Patsnap Synapse.
Pralnacasan, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis. PubMed.
Caspase-1-processed IL-1 family cytokines play a vital role in driving innate IL-17. PubMed.
Cytokines and caspase-1 production. IL-18 (A), Caspase-1 (B), and IL-1β.... ResearchGate.
Caspase-1 Antibody - (cleaved) - BSA Free (NBP3-13233). Novus, Part of Bio-Techne.
Determination of Caspase Activation by Western Blot. PubMed - NIH.
Determination of Caspase Activation by Western Blot. Springer Nature Experiments.
Section 1: Chemical Properties & Mechanistic Hazard Profile
Comprehensive Operational and Disposal Guide for Caspase-1 Inhibitor II (Ac-YVAD-CMK) Introduction Caspase-1 Inhibitor II (Ac-YVAD-CMK) is a highly selective, irreversible peptide inhibitor of interleukin-1β converting e...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Operational and Disposal Guide for Caspase-1 Inhibitor II (Ac-YVAD-CMK)
Introduction
Caspase-1 Inhibitor II (Ac-YVAD-CMK) is a highly selective, irreversible peptide inhibitor of interleukin-1β converting enzyme (ICE; Caspase-1)[1]. In drug development and immunological research, it is a critical tool used to suppress pyroptosis and block the maturation of pro-inflammatory cytokines IL-1β and IL-18[2]. While highly effective in experimental models, the chemical architecture of Ac-YVAD-CMK—specifically its reactive chloromethyl ketone group and its reliance on Dimethyl Sulfoxide (DMSO) as a solvent[3]—necessitates stringent, causality-driven operational and disposal protocols to ensure laboratory safety and environmental protection.
To handle Ac-YVAD-CMK safely, researchers must understand the causality behind its toxicity. The inhibitor functions via its chloromethyl ketone (CMK) moiety, an electrophilic alkylating group that forms an irreversible covalent thioether bond with the active site cysteine (Cys285) of Caspase-1[4].
Because CMK is a potent alkylating agent, it poses a severe hazard of non-specific alkylation to other biological nucleophiles if exposed to human tissue or aquatic environments[5]. Furthermore, this peptide is predominantly reconstituted in DMSO. DMSO is a highly polar, aprotic solvent known for its extreme skin permeability. If a DMSO solution containing Ac-YVAD-CMK contacts unprotected skin, the solvent acts as a molecular Trojan horse, rapidly transporting the toxic, alkylating peptide directly into the systemic circulation[6].
Every handling protocol must be a self-validating system designed to mitigate the specific risks of CMK alkylation and DMSO permeability.
Engineering Controls : Always handle the lyophilized powder within a certified Class II biological safety cabinet (BSC) or a chemical fume hood to prevent the inhalation of aerosolized peptide dust[8].
Personal Protective Equipment (PPE) :
Powder Handling: Standard nitrile gloves, a fully buttoned lab coat, and safety goggles are sufficient[8].
DMSO Solution Handling: Standard nitrile gloves are highly permeable to DMSO and offer a false sense of security. When handling Ac-YVAD-CMK reconstituted in DMSO, personnel must wear butyl rubber gloves , or utilize a double-gloving technique with extended-cuff nitrile gloves that are immediately removed and replaced upon any suspected contamination[6].
Section 3: Step-by-Step Disposal Workflows
Because Ac-YVAD-CMK contains a reactive CMK group and is dissolved in DMSO, it cannot be disposed of via standard biohazard autoclaving or sink drainage. Autoclaving does not neutralize DMSO and will dangerously volatilize toxic components into the laboratory atmosphere[9].
Disposal : Transfer to Environmental Health & Safety (EH&S) for high-temperature chemical incineration[8].
Workflow 2: Liquid Waste (DMSO Solutions)
Segregation : Never pour DMSO-peptide solutions down the drain. This poses a severe aquatic toxicity risk and violates environmental regulations regarding organic solvents[10].
Collection : Pour uncontaminated or aqueous DMSO solutions containing Ac-YVAD-CMK into a designated, compatible organic solvent waste carboy (e.g., HDPE plastic)[10].
Labeling : Clearly label the container with "Dimethyl Sulfoxide Waste" and list the specific peptide (Ac-YVAD-CMK) and its approximate concentration[10].
Storage : Store the sealed container in a designated flammable storage cabinet away from strong oxidizers, acids, and bases until EH&S pickup[11].
Collection : Eject all pipette tips and discard microplates that have contacted the peptide/DMSO solution into a dedicated, double-lined solid chemical waste bag[12].
Restriction : DO NOT place these items in standard red biohazard bags destined for the autoclave. Heat will vaporize the DMSO and potentially aerosolize the peptide[9].
Disposal : Label as "DMSO/Peptide Contaminated Solid Waste" and arrange for EH&S chemical waste pickup[10].
Decision tree for the proper segregation and disposal of Ac-YVAD-CMK waste streams.
Section 4: Spill Response & Decontamination
Small Powder Spill : Evacuate the immediate area. Wearing appropriate PPE, cover the spill with a damp paper towel to prevent dust aerosolization. Carefully scoop the material into a hazardous waste container. Wash the surface thoroughly with soap and water[8].
Small Liquid Spill (DMSO Solution) : Confine the spill using a chemical spill kit or inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like standard paper towels for large DMSO spills. Place the absorbed material into a double-bagged dry waste container. Wash the contaminated surface thoroughly with soap and water, as DMSO leaves a slippery residue[12].
Personnel Exposure : If a DMSO-peptide solution contacts the skin, immediately remove contaminated clothing. Do not simply wipe the area; flush the affected skin with copious amounts of water under an emergency shower for at least 15 minutes to dilute the DMSO and halt the transdermal penetration of the peptide[11].
References
DIMETHYL SULFOXIDE (DMSO) Hazardous Waste Standard
Source: University of Waterloo Safety Office
URL: [Link]
Standard Operating Procedures for Dimethyl Sulfoxide (DMSO)
Source: University of Washington Environmental Health & Safety
URL: [Link]
Characterization of the Immunotoxic Effects and Underlying Mechanism of Butylated Hydroxytoluene
Source: Environmental Science & Technology (ACS Publications)
URL: [Link]
Proteinase K inhibitors, methods and compositions therefor (Patent EP2955233A1)
Comprehensive Safety and Operational Guide for Handling Caspase-1 Inhibitor II (Ac-YVAD-CMK)
Executive Summary & Hazard Rationale As a Senior Application Scientist, I frequently observe laboratories mishandling peptide-based irreversible inhibitors due to misleadingly benign Safety Data Sheets (SDS). Caspase-1 I...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Rationale
As a Senior Application Scientist, I frequently observe laboratories mishandling peptide-based irreversible inhibitors due to misleadingly benign Safety Data Sheets (SDS). Caspase-1 Inhibitor II (Ac-YVAD-CMK) is a highly selective, irreversible inhibitor that suppresses the maturation of IL-1β and IL-18, thereby preventing pyroptosis[1].
While some regional regulatory classifications list this compound as a "non-hazardous substance"[2], this designation is a regulatory artifact rather than a scientific reality. The molecule contains a chloromethyl ketone (CMK) moiety. This reactive electrophile is specifically designed to act as an alkylating agent, covalently binding to the catalytic cysteine (Cys285) of Caspase-1. Because its broader toxicological properties have not been thoroughly investigated[3], the precautionary principle dictates that we must treat Ac-YVAD-CMK as a potential irritant, sensitizer, and off-target alkylating agent.
Mechanism of Caspase-1 inhibition by Ac-YVAD-CMK preventing pyroptosis.
Quantitative Data & Operational Implications
Understanding the physical properties of Ac-YVAD-CMK is critical for both experimental design and laboratory safety. Below is a summary of the quantitative data governing its use[2][3].
Property
Value
Operational Implication
Molecular Formula
C₂₄H₃₃ClN₄O₈
Contains a chlorine atom; dictates halogenated waste disposal.
Molecular Weight
540.99 g/mol
Requires exactly 184.8 µL of solvent per 1 mg to yield a 10 mM stock.
Physical State
Lyophilized Solid (White)
Highly electrostatic; prone to aerosolization upon opening.
Solubility
DMSO
Requires anhydrous DMSO to prevent hydrolysis of the CMK group.
Storage (Solid)
-20°C to -80°C
Must be desiccated. Stable for up to 1 year.
Storage (Solution)
-20°C
Stable for up to 3 months. Strictly avoid freeze-thaw cycles.
Personal Protective Equipment (PPE) Matrix
Despite conflicting SDS reports, authoritative peptide manufacturers strongly advise rigorous PPE[3]. The following matrix outlines the required equipment and the scientific causality behind each choice.
Equipment Category
Specification
Scientific & Safety Causality
Hand Protection
Double Nitrile Gloves (≥0.11 mm thickness)
DMSO acts as a rapid penetration enhancer. If a DMSO-peptide solution contacts the skin, the alkylating CMK group will be transported systemically. Double gloving provides a critical fail-safe.
Eye Protection
ANSI Z87.1 Safety Goggles
Lyophilized powders are highly electrostatic and prone to aerosolization upon opening. Goggles prevent micro-particulate contact with ocular mucosa.
Respiratory
N95/N100 Particulate Respirator
The uncharacterized toxicological profile of the reactive CMK moiety necessitates respiratory protection against inhaled peptide dust[3].
Body Protection
Front-closing Lab Coat (Knee-length)
Prevents contamination of street clothing. Must be removed immediately if a DMSO spill occurs to prevent solvent wicking to the skin.
Operational Workflow: Reconstitution and Handling
This protocol is designed as a self-validating system to ensure both operator safety and the biochemical integrity of the inhibitor.
Standard operating procedure for the safe handling and storage of Ac-YVAD-CMK.
Step-by-Step Reconstitution Protocol (10 mM Stock)
Equilibration (Critical Step): Transfer the sealed vial of Ac-YVAD-CMK (1 mg) from the -20°C freezer to a desiccator at room temperature for 30 minutes.
Causality: Lyophilized peptides are highly hygroscopic. Opening a cold vial causes immediate atmospheric condensation, which hydrolyzes the electrophilic CMK group, rendering the inhibitor inactive before the assay even begins.
Workspace Preparation: Perform all handling inside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood[2]. Ensure the sash is positioned correctly.
Causality: Containment of any electrostatic powder that may escape upon breaking the vial seal.
Solvent Addition: Carefully remove the vial cap. Using a calibrated micropipette, add 184.8 µL of sterile, anhydrous DMSO (≥99.9% purity) directly to the 1 mg peptide pellet.
Causality: Anhydrous DMSO prevents moisture-induced degradation. Direct application to the pellet minimizes aerosolization.
Dissolution and Validation: Gently pipette the solution up and down 3-4 times. Do not vortex vigorously. Self-Validation: Verify complete dissolution by holding the vial against a dark background; the solution must be optically clear.
Causality: Vigorous vortexing can introduce microbubbles and shear forces. Visual validation ensures no undissolved micro-crystals remain, which would skew the actual molarity of your stock and ruin downstream reproducibility.
Aliquoting: Divide the 10 mM stock into 10 µL to 20 µL single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. Store immediately at -20°C.
Causality: The CMK-thiol covalent bond formation is sensitive to peptide integrity. Repeated freeze-thaw cycles degrade the peptide backbone and the reactive moiety.
Spill Management and Disposal Plan
Because Ac-YVAD-CMK contains a chlorine atom (C₂₄H₃₃Cl N₄O₈), its disposal deviates from standard peptide waste protocols[2][3].
Spill Response Protocol
Solid Spill (Powder): Do not sweep, as this aerosolizes the reactive peptide. Cover the spill with damp absorbent paper towels (dampened with water) to suppress dust. Carefully wipe up the material, place it in a chemical waste bag, and wash the area with a 1% SDS solution followed by water.
Liquid Spill (DMSO Solution): Immediately absorb the spill using a chemical spill pad compatible with organic solvents. If the spill contacts your gloves, remove them immediately, wash your hands thoroughly, and don new gloves. Clean the surface with 70% ethanol or isopropanol.
Disposal Plan
Solid Waste: Dispose of empty vials and contaminated paper towels as solid chemical waste according to local regulations[3].
Liquid Waste (CRITICAL): The DMSO solution must be collected in a designated "Halogenated Organic Waste" container.
Causality: Do not mix with non-halogenated solvents. Halogenated waste requires specific high-temperature incineration protocols to prevent the formation of toxic dioxins during disposal.
References[1] MedChemExpress. "Ac-YVAD-cmk (Synonyms: Caspase-1 Inhibitor II)". MedChemExpress. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT6OnO2nRU0vXJbcHG8y0gaoT83r5MCtkiM9azMEKcqGAaXR02uBeDGO9lRiIzxNk92PGIjhzvCMRK2_c6-e2TgM8gevrY9ASAoCpaLhhmD5pfhOzi4qqAVfapF40NxrWkmS2eJ6algo3v[2] Fisher Scientific. "SAFETY DATA SHEET - Caspase-1 Inhibitor II". Fisher Scientific. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiXlZbUTldqN1sdvaTQSfQBZXrTznJAOg5MSrcNAKy7qcZ38bbSsnD3TPFmZxuBUtIagV27p64JvsgBnYO-b345a2XvFCOfDNLy2TkaSP-4JTbXeCA_WkT-FZmKaj4BnSnXryz9lBE31TcdOAp99x2R6oD0zEFHK7GMBBHX85GctQyEWl0d9NepMhEqhFPa-IWFIOi503q0o6B6x4LMMvfbt0Hr-Bit2_gDiymF3AFBzp_LduvxSPeff07_HVbBkwHFlf4VKaP1kgxeVHBJkrZzLkoLQ==[4] Sigma-Aldrich. "Caspase Inhibitor II". Sigma-Aldrich. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf1jtU57r0sdSo-p3a2nqK-cwrf-E2qcjR-jVd0_eOQk9_uCc8l4DJ40kyZ8tHSP86BCDw521fODbaD3FPN3ooNZToL7YIcfG_BxbaH-mR2TpK-TrwaMdPvItoel3XBbMlgtu6E9vp6NDfNwNZ5SY=[3] Peptide Institute, Inc. "SAFETY DATA SHEET - Ac-YVAD-CMK". Peptide Institute. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP1rkOzRcYyoCHZVlhdJ25nX1ThY3oTOs1DMr5YrH0nKPs5OMPAI2HeKwKUNK1IWoCE28bQrWNBwnvgi5OLPljwfpU6lFdJUTaP4sdhsZhjsCXw2F3_4NqU_jrfeL8E2u0wXZRcCbyLLwHsH2FWAJ1PUXNXeE=